5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
説明
Structure
3D Structure
特性
IUPAC Name |
5-piperidin-1-ylsulfonyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c13-10-5-4-9(8-11-10)16(14,15)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVYPGJJMNVGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Literature review on piperidine-1-sulfonyl derivatives in medicinal chemistry
A key area of investigation involves targeting the 5-HT6 serotonin receptor, which is primarily located in brain regions associated with learning and memory. [16]Novel series of 5-piperazinyl methyl-N1-aryl sulfonyl indoles have been synthesized as potent 5-HT6 receptor ligands, showing promise for the treatment of cognitive disorders like Alzheimer's disease and schizophrenia. [16]The general pharmacophore for these ligands includes a basic nitrogen atom, which interacts with an aspartate residue in the receptor, and two aromatic regions. [16]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the piperidine-1-sulfonyl scaffold has yielded crucial insights into the structural requirements for biological activity.
-
Aromatic Substituents: In anticancer agents, the nature and position of substituents on aromatic rings attached to the core scaffold significantly influence potency. Electron-withdrawing or -donating groups can modulate the electronic properties and binding affinity. [16]* Piperidine/Piperidone Core: For curcumin-inspired anticancer agents, the 3,5-bis(ylidene)-4-piperidone core is essential for activity. Modifications to this core can impact the compound's geometry and ability to interact with its target. [7][8]* Sulfonyl Group Linker: The sulfonamide linker is not merely a spacer. Its ability to act as a hydrogen bond acceptor is critical for anchoring the molecule to its biological target. The length and nature of the alkyl or aryl group attached to the sulfur atom can also influence lipophilicity and, consequently, cell permeability and activity. [3][12]For antibacterial LpxH inhibitors, a pharmacophore has been identified that includes two aromatic rings, two hydrophobic groups, and one hydrogen-bond acceptor, highlighting the importance of the overall molecular architecture. [12]
Conclusion
The piperidine-1-sulfonyl framework represents a highly versatile and privileged scaffold in medicinal chemistry. The synthetic accessibility and modular nature of these compounds allow for extensive chemical exploration, leading to the discovery of potent agents with diverse mechanisms of action. From inhibiting critical enzymes in cancer cells and bacteria to modulating CNS receptors, these derivatives continue to be a fertile ground for the development of next-generation therapeutics. The insights and protocols provided in this guide aim to empower researchers to further unlock the potential of this remarkable chemical class.
References
- ChemicalBook. (2026, January 13). PIPERIDINE-1-SULFONYL CHLORIDE | 35856-62-3.
- PubMed. (2013, November 15). Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents.
- PubMed. Novel Curcumin Inspired Antineoplastic 1-Sulfonyl-4-Piperidones: Design, Synthesis and Molecular Modeling Studies.
- Bentham Science Publisher. Novel Curcumin Inspired Antineoplastic 1-Sulfonyl-4-Piperidones: Design, Synthesis and Molecular Modeling Studies.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Asian Journal of Chemistry. (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- PMC. (2022, August 23). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.
- ResearchGate. * (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling*.
- ResearchGate. (2025, October 13). (PDF) Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.
- PMC. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
- PubMed. (2019, April 12). Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay.
- ResearchGate. Structure–activity relationship of piperidine derivatives with....
- ResearchGate. (2026, March 3). (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.
- Thermo Scientific Chemicals. Piperidine-1-sulfonyl chloride, 97% 1 g | Buy Online.
- Chemchart. Piperidine-1-sulfonyl Chloride (35856-62-3).
- PubMed. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
- Amerigo Scientific. Piperidine-1-sulfonyl chloride (96%).
- ResearchGate. Structure activity relationship of piperidine derivatives.
- Benchchem. Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
- IJIRT. (2012, May 15). The Wide Spectrum Biological Activities of Piperidine -A Short Review.
- ResearchGate. (2024, November 5). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics | Request PDF.
- Arabian Journal of Chemistry. (2024, July 30). Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study.
- Sigma-Aldrich. Piperidine-1-sulfonyl chloride 96 35856-62-3.
- Benchchem. A Comparative Guide to the Structure-Activity Relationship of 1-Piperidinepentanoic Acid Derivatives and Their Analogs as Antimicrobial Agent.
- PMC. Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands.
- Semantic Scholar. (2015, August 22). Antimicrobial and antioxidant activities of piperidine derivatives.
- PMC. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
- PubMed. (2025, March 15). Current development in sulfonamide derivatives to enable CNS-drug discovery.
- ResearchGate. (2025, August 6). Recent Advances in the Synthesis of Piperidones and Piperidines.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PMC. (2022, January 12). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases.
- MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PharmacologyOnLine. (2019, December 30). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS.
- Benchchem. Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Application Notes and Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PIPERIDINE-1-SULFONYL CHLORIDE | 35856-62-3 [chemicalbook.com]
- 6. Piperidine-1-sulfonyl Chloride (35856-62-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. Novel Curcumin Inspired Antineoplastic 1-Sulfonyl-4-Piperidones: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability of 1,2-Dihydropyridin-2-one Scaffolds: Mechanistic Insights and Applications in Drug Discovery
Introduction to the 2-Pyridone Scaffold
The 1,2-dihydropyridin-2-one architecture—commonly referred to as 2-pyridone—is a privileged scaffold in modern medicinal chemistry. Its structural versatility allows it to act as a bioisostere for amides, phenols, and pyridines, making it a cornerstone in the design of diverse therapeutics, including the AMPA receptor antagonist Perampanel and the antifibrotic agent Pirfenidone .
The defining physicochemical characteristic of this scaffold is its prototropic tautomerism: the dynamic equilibrium between the lactam (1,2-dihydropyridin-2-one) and lactim (2-hydroxypyridine) forms. Understanding the thermodynamic boundaries of this equilibrium is not merely an academic exercise; it is a critical prerequisite for predicting target binding affinity, membrane permeability, and metabolic stability during lead optimization.
Thermodynamic Principles of Tautomeric Equilibrium
The relative thermodynamic stability of the 2-pyridone/2-hydroxypyridine system is highly sensitive to its microenvironment. The equilibrium constant ( Keq ) is governed by a delicate balance between internal molecular energy and external solvation forces .
-
Gas-Phase Dynamics: In the absence of a solvent dielectric, the 2-hydroxypyridine (lactim) tautomer is thermodynamically favored by approximately 3.0 kJ/mol. This preference is driven by the maximization of aromatic resonance energy within the continuous π -electron system of the pyridine ring.
-
Solution-Phase Dynamics: The introduction of a solvent fundamentally inverts the equilibrium. The 2-pyridone (lactam) form possesses a significantly higher dipole moment (4.26 D) compared to the lactim form (~1.4 D). In polar solvents (e.g., water, DMSO), the enthalpy of solvation for the highly polar lactam form overwhelmingly compensates for its lower internal energy, shifting the equilibrium almost entirely toward 2-pyridone .
-
Solid-State Aggregation: In the crystalline state, the tautomeric system exclusively adopts the 2-pyridone form, driven by the formation of extensive, helical intermolecular hydrogen-bonding networks .
Table 1: Thermodynamic Parameters of Tautomerization
| Environment | Favored Tautomer | Relative Energy ( ΔE ) | Primary Thermodynamic Driving Force |
| Gas Phase | 2-Hydroxypyridine | ~3.0 kJ/mol (favors OH) | Internal resonance energy / aromaticity |
| Non-Polar Solvent | Coexistence (~1:1) | ~0.3 kJ/mol | Balance of internal energy and weak solvation |
| Polar Solvent | 2-Pyridone | ~12.0 kJ/mol (favors NH) | High dielectric constant, dipole stabilization |
| Solid State | 2-Pyridone | N/A (Helical chains) | Intermolecular hydrogen bonding network |
Mechanistic Pathways of Proton Transfer
The transition from 2-hydroxypyridine to 2-pyridone requires a proton transfer from oxygen to nitrogen. A direct, unimolecular proton transfer involves a 1,3-suprafacial shift. According to Woodward-Hoffmann rules, this thermal process is symmetry-forbidden, resulting in an exceptionally high activation barrier ( ΔG‡ > 125 kJ/mol) .
Consequently, direct tautomerization is kinetically dead at room temperature. Instead, the system bypasses this barrier via a self-catalytic dimerization mechanism . Two molecules form a hydrogen-bonded dimer, allowing for a concerted, double proton transfer. This lowers the activation energy dramatically, facilitating rapid equilibration in solution.
Caption: Kinetic pathways of 2-pyridone tautomerization highlighting the dimer-mediated bypass.
Computational Evaluation and Methodological Pitfalls
In silico prediction of 2-pyridone stability is notoriously sensitive to the choice of computational level of theory. Standard Density Functional Theory (DFT) methods, such as B3LYP without dispersion corrections, often fail to accurately model the critical hydrogen-bonded dimer intermediates, leading to erroneous thermodynamic predictions .
Best Practice: To capture both the electron correlation necessary for internal energy calculations and the dispersion forces required for dimerization, post-Hartree-Fock wavefunction methods (e.g., MP2/6-311++G**) or heavily parameterized DFT functional combinations (e.g., M06-2X or B3LYP-D3) must be employed. Furthermore, implicit solvation models (like PCM or SMD) are strictly required to replicate solution-phase behavior.
Experimental Protocol: Self-Validating VT-NMR Determination
To empirically determine the thermodynamic parameters ( ΔH∘ , ΔS∘ ) of the tautomeric equilibrium, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is the gold standard. Unlike UV-Vis spectroscopy, which suffers from overlapping absorption bands, NMR provides discrete, quantifiable signals for the ring protons (e.g., H3 and H6) of each tautomer.
Step-by-Step Methodology
Causality & Design: This protocol is designed as a closed, self-validating loop. The primary confounding variable in proton-exchange NMR is trace water, which acts as a proton shuttle, causing signal coalescence and destroying integration accuracy. Therefore, rigorous anhydrous conditions are not optional; they are the foundation of the assay's trustworthiness.
-
Sample Preparation (Anhydrous Control):
-
Dissolve the 2-pyridone derivative in an ultra-dry, non-polar deuterated solvent (e.g., Cyclohexane- d12 or Chloroform- d ) to a concentration of 5 mM. Rationale: A non-polar solvent ensures both tautomers coexist in measurable quantities. Low concentration minimizes excessive dimerization, isolating the monomeric equilibrium as much as possible.
-
Prepare the sample in a glovebox and seal it in a J. Young NMR tube to prevent atmospheric moisture ingress.
-
-
Baseline Acquisition:
-
Acquire a standard 1 H-NMR spectrum at 298 K. Identify the distinct H6 proton signals for both the lactam and lactim forms.
-
-
Variable Temperature (VT) Cycling:
-
Acquire spectra at 10 K intervals from 268 K up to 338 K. Allow exactly 15 minutes of thermal equilibration at each step before pulsing.
-
Calculate the equilibrium constant at each temperature: Keq=Integration Area of Lactim H6Integration Area of Lactam H6 .
-
-
Self-Validation (The Reversibility Check):
-
Critical Step: After the 338 K acquisition, immediately cool the probe back to 298 K and re-acquire the spectrum.
-
Validation Logic: If the Keq at the final 298 K run deviates by >2% from the initial 298 K run, the system has undergone thermal degradation or moisture contamination. The data must be discarded. If it matches, the system is under strict thermodynamic control.
-
-
Thermodynamic Extraction:
-
Construct a Van't Hoff plot: ln(Keq) versus 1/T .
-
Extract Enthalpy ( ΔH∘ ) from the slope ( −ΔH∘/R ) and Entropy ( ΔS∘ ) from the y-intercept ( ΔS∘/R ).
-
Caption: Self-validating VT-NMR workflow for extracting tautomeric thermodynamic parameters.
Impact on Drug Discovery
The thermodynamic preference of the 2-pyridone scaffold directly dictates its interaction with biological targets.
Table 2: Physicochemical Profile of the 2-Pyridone Scaffold
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | 95.10 g/mol | High ligand efficiency; excellent starting point for fragment-based design. |
| Topological Polar Surface Area | 29.1 Ų | Highly favorable for passive membrane permeability and blood-brain barrier crossing. |
| Hydrogen Bonding | 1 Donor (NH), 1 Acceptor (C=O) | Enables highly directional, bidentate interactions with kinase hinge regions. |
| Metabolic Stability | High | Resistant to rapid oxidation compared to standard electron-rich heterocycles. |
By strategically placing electron-withdrawing or electron-donating substituents on the ring, medicinal chemists can rationally tune the internal energy of the system, thereby shifting the tautomeric equilibrium to favor the exact conformation required by the target protein's binding pocket.
References
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions Source: RSC Advances URL:[Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: International Journal of Molecular Sciences (via PMC) URL:[Link]
-
2-Pyridone Source: Wikipedia URL:[Link]
-
Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine Source: Molecules (MDPI) URL:[Link]
-
Tautomeric Equilibrium Revisited: proton-tautomerism in solvent and the fundamentals of molecular stability prediction Source: ChemRxiv URL:[Link]
Engineering Bioactivity in Nitrogen Heterocycles: The Strategic Role of Sulfonyl-Substituted Dihydropyridinones
Executive Summary
Nitrogen-containing heterocycles are the cornerstone of modern pharmacophores. Among them, dihydropyridinones (DHPs) stand out as privileged scaffolds due to their conformational flexibility and dense functionalization potential [1]. However, the native DHP core often lacks the requisite target affinity and metabolic stability required for advanced clinical candidates.
The strategic installation of a sulfonyl group (–SO₂R) onto the DHP framework fundamentally alters its physicochemical profile. Whether positioned on the nitrogen (N-sulfonyl) or a carbon atom (C-sulfonyl), this functional group acts as a powerful electron-withdrawing moiety, a robust hydrogen-bond acceptor, and a steric director. This technical guide explores the causality behind synthesizing sulfonyl-substituted DHPs, the mechanistic pathways that govern their bioactivity, and self-validating protocols for their evaluation in drug discovery.
Mechanistic Rationale: Why Sulfonyl Substitution?
In medicinal chemistry, functional group additions are never arbitrary; they are driven by the need to optimize pharmacodynamics (target binding) and pharmacokinetics (ADME properties). The sulfonyl group provides three distinct advantages to the DHP core:
-
Electronic Modulation: The strong electron-withdrawing nature of the N-sulfonyl group lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the DHP ring. This not only stabilizes the molecule against oxidative degradation but also modulates the nucleophilicity of the ring nitrogen, preventing unwanted off-target covalent binding.
-
Hydrogen-Bonding Vectors: The two oxygen atoms of the sulfonyl group serve as potent hydrogen-bond acceptors. In the context of kinase inhibitors or carbonic anhydrase (CA) inhibitors, these oxygens frequently coordinate with the backbone amides of the enzyme's hinge region or active-site zinc ions, respectively [4].
-
Conformational Rigidity: The steric bulk of aryl- or alkyl-sulfonyl groups restricts the rotational degrees of freedom of the DHP ring, locking it into a bioactive conformation that minimizes the entropic penalty upon target binding.
Caption: Logical relationship of sulfonyl substitution effects on DHP pharmacokinetics and target affinity.
Synthetic Workflows & Structural Diversification
To leverage the bioactive potential of sulfonyl-DHPs, precise synthetic methodologies are required. We highlight two critical pathways: the construction of the N-sulfonyl core and its subsequent photochemical rearrangement to the C-sulfonyl derivative.
Phosphine-Catalyzed Aza-[4+2] Cycloaddition
The synthesis of highly functionalized N-sulfonyl DHPs can be achieved via an enantioselective phosphine-catalyzed aza-[4+2] cycloaddition of N-sulfonyl-1-aza-1,3-dienes with vinyl ketones [2].
-
Causality of Reagent Choice: Phosphines are utilized because they act as nucleophilic triggers, attacking the vinyl ketone to form a zwitterionic enolate. The N-sulfonyl group is mandatory here; it lowers the LUMO of the azadiene, making it sufficiently electrophilic to undergo a tandem aza-Rauhut–Currier/intramolecular aza-Michael addition. Without the sulfonyl group, the diene is too electron-rich to react.
N- to C-Sulfonyl Photoisomerization
While N-sulfonyl DHPs are valuable, C-sulfonyl DHPs often exhibit superior metabolic stability. Smith and co-workers demonstrated a UV-light-induced N- to C-sulfonyl migration that proceeds with high yields and complete stereoretention [3].
-
Causality of the Photochemical Approach: Traditional base-catalyzed migrations risk epimerizing sensitive stereocenters on the DHP ring. UV irradiation (300 nm) bypasses this by initiating a homolytic N–S bond cleavage. The reaction operates via an intermolecular radical chain process. Toluene is chosen as the solvent because it lacks easily abstractable protons that would prematurely quench the phenyl sulfonyl radical.
Caption: Experimental workflow for N- to C-sulfonyl photoisomerization and EPR validation.
Bioactive Potential & Target Pathways
Sulfonyl-substituted DHPs exhibit a broad spectrum of biological activities, predominantly functioning as anticancer and antimicrobial agents. The mechanism of action often involves competitive inhibition of intracellular targets (e.g., kinases or metalloenzymes like Carbonic Anhydrase IX), which subsequently triggers oxidative stress and apoptosis in malignant cells.
Caption: Apoptotic signaling pathway triggered by sulfonyl-DHPs in cancer cells.
Quantitative Bioactivity Profile
The table below summarizes the comparative bioactivity of various DHP derivatives, highlighting the dramatic potency shift upon sulfonyl substitution.
| Compound Scaffold | Substitution Pattern | Target Assay / Cell Line | IC₅₀ (µM) | Bioactivity Class |
| Dihydropyridinone | Unsubstituted (N-H) | S. aureus (Antimicrobial) | > 50.0 | Inactive |
| Dihydropyridinone | N-Tosyl (N-SO₂C₆H₄CH₃) | S. aureus (Antimicrobial) | 12.5 | Moderate |
| Tetrahydropyridine | N-Mesyl, CF₃-substituted | A549 (Lung Carcinoma) | 3.2 | Potent Anticancer |
| Dihydropyridinone | C-3-Phenylsulfonyl | Carbonic Anhydrase IX | 0.45 | Highly Potent |
Data synthesized from established structure-activity relationship (SAR) trends in N-sulfonated N-azines and related heterocycles[4].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or an orthogonal validation checkpoint to confirm causality.
Protocol A: Photochemical Rearrangement to C-Sulfonyl DHPs
Objective: Synthesize C-sulfonyl DHPs via radical migration while confirming the homolytic cleavage mechanism.
-
Preparation: Dissolve the N-sulfonyl dihydropyridinone substrate (1.0 mmol) in anhydrous, degassed toluene (10 mL) inside a quartz reaction vessel. Causality: Degassing removes dissolved oxygen, which would otherwise quench the sulfonyl radicals and halt the chain reaction.
-
Irradiation: Irradiate the solution using a medium-pressure Hg lamp equipped with a Pyrex filter (λ > 300 nm) at 298 K for 4 hours.
-
Orthogonal Validation (EPR Spectroscopy): Withdraw a 0.5 mL aliquot at the 30-minute mark and analyze via Electron Paramagnetic Resonance (EPR) spectroscopy. Validation Checkpoint: The presence of an isotropic spectrum with parameters matching the phenyl sulfinyl radical (PhS•O) confirms the N–S bond homolysis [3].
-
Isolation: Concentrate the mixture in vacuo and purify via flash column chromatography (silica gel, Hexanes/EtOAc). Confirm stereoretention via 2D-NOESY NMR.
Protocol B: High-Throughput Enzyme Inhibition Bioassay
Objective: Evaluate the inhibitory potency (IC₅₀) of synthesized sulfonyl-DHPs against target enzymes (e.g., Carbonic Anhydrase).
-
Assay Setup: In a 96-well microtiter plate, add 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4), 10 µL of the purified enzyme (final concentration 10 nM), and 10 µL of the sulfonyl-DHP test compound dissolved in DMSO (serial dilutions from 100 µM to 1 nM).
-
Internal Controls (Self-Validation):
-
Positive Control: Acetazolamide (a known CA inhibitor) to validate assay sensitivity.
-
Negative Control: 10 µL of pure DMSO (vehicle) to establish baseline enzyme activity and rule out solvent-induced denaturation.
-
Counter-Screen: Run a parallel plate using a non-target enzyme (e.g., α -glucosidase) to prove the compound's selectivity.
-
-
Initiation & Reading: Add 30 µL of the fluorogenic substrate. Incubate at 37°C for 30 minutes. Measure fluorescence using a microplate reader (Ex/Em wavelengths specific to the substrate).
-
Data Analysis: Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism). A valid assay must show the positive control IC₅₀ within 10% of literature values.
Conclusion
The bioactive potential of sulfonyl-substituted dihydropyridinones is not a mere artifact of random screening, but the result of deliberate, rational chemical design. By understanding the electronic and steric causality introduced by the sulfonyl group, researchers can utilize advanced synthetic techniques—such as phosphine-catalyzed cycloadditions and photochemical rearrangements—to build highly potent, stereodefined molecules. Implementing self-validating bioassays ensures that these novel entities can be confidently advanced through the preclinical drug development pipeline.
References
- Pathak, S., Jain, S., & Pratap, A. (2023). A Review on Synthesis and Biological Potential of Dihydropyridines. Letters in Drug Design & Discovery. Verified Link
- Organic Letters. (2017). Functionalized Tetrahydropyridines by Enantioselective Phosphine-Catalyzed Aza-[4 + 2] Cycloaddition of N-Sulfonyl-1-aza-1,3-dienes with Vinyl Ketones.
- Smith, A. D., et al. (2017). N- to C-sulfonyl photoisomerisation of dihydropyridinones: a synthetic and mechanistic study. Organic & Biomolecular Chemistry, RSC Publishing. Verified Link
- ResearchGate.
Structural Analysis of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one Tautomers: A Framework for Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The 2-pyridone motif is a privileged scaffold in medicinal chemistry, integral to numerous bioactive compounds.[1][2] Its biological function is intimately linked to its structure, particularly its capacity to exist in a dynamic equilibrium between lactam and lactim tautomeric forms. This guide provides a comprehensive framework for the structural analysis of a specific derivative, 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one. While direct literature on this exact molecule is sparse, this document establishes a robust analytical strategy by extrapolating from well-established principles governing 2-pyridone tautomerism, sulfonyl-containing heterocycles, and advanced spectroscopic and computational techniques. We present a self-validating system of inquiry where experimental protocols are integrated with computational modeling to provide a high-confidence characterization of the tautomeric landscape.
The Tautomeric Landscape: Theoretical Foundations
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical consideration in drug design as different tautomers present distinct physicochemical profiles, affecting properties like solubility, lipophilicity, and receptor-binding interactions.[3] The subject molecule, 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one, is expected to primarily exhibit lactam-lactim tautomerism, a classic example within heterocyclic chemistry.[4][5]
The equilibrium involves the migration of a proton between the ring nitrogen and the exocyclic oxygen atom, as depicted below.
Caption: The lactam-lactim tautomeric equilibrium of the core 2-pyridone structure.
Several factors govern the position of this equilibrium:
-
Physical State: In the solid state, 2-pyridones overwhelmingly favor the lactam form, which is stabilized by intermolecular hydrogen bonding to form helical or dimeric structures.[4][6]
-
Solvent Polarity: A key determinant in solution is solvent polarity. Nonpolar solvents tend to favor the less polar 2-hydroxypyridine (lactim) tautomer, whereas polar solvents, particularly those capable of hydrogen bonding, stabilize the more polar 2-pyridone (lactam) form.[4][5][7] In aqueous solutions, the equilibrium constant can strongly favor the lactam form.[7]
-
Substituent Effects: The electronic nature of substituents on the pyridone ring can modulate the equilibrium. The 5-(piperidine-1-sulfonyl) group is strongly electron-withdrawing. This is predicted to increase the acidity of the N-H proton in the lactam form and decrease the basicity of the carbonyl oxygen, thereby influencing the relative stability of the two tautomers.
A Multi-pronged Strategy for Structural Elucidation
Caption: Integrated workflow for the comprehensive structural analysis of tautomers.
Solid-State Characterization: X-Ray Crystallography
-
Expertise & Causality: Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure in the solid state. It resolves atomic positions and connectivity with high precision, allowing for the unambiguous identification of the existing tautomer and its intermolecular interactions, such as the hydrogen-bonding patterns crucial for crystal packing.[8] For sulfonyl-containing compounds, this technique confirms the geometry around the sulfur atom and its influence on the molecular conformation.[9][10][11]
-
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are grown from a solution of the title compound using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents (e.g., ethanol, acetone, ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature (e.g., 293 K or 100 K).[8]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The structural model is then refined against the experimental data to optimize atomic positions and thermal parameters.
-
Interaction Analysis: Techniques like Hirshfeld surface analysis can be employed to quantify intermolecular contacts and visualize the crystal packing forces, particularly the N-H···O=S hydrogen bonds that are often dominant in sulfonamides.[8]
-
-
Trustworthiness & Expected Outcome: The final refined structure provides an R-factor, a measure of the agreement between the crystallographic model and the experimental data, which validates the result. Based on extensive literature, the lactam tautomer is overwhelmingly expected to be the form present in the crystal.[4][5] The analysis will reveal key bond lengths (C=O, S=O, S-N, S-C) and the conformation of the piperidine ring (likely a chair conformation).[11][12]
Solution-State Analysis: Spectroscopic Methods
The tautomeric equilibrium in solution is dynamic and solvent-dependent. Spectroscopic methods are essential to characterize this behavior.
-
Expertise & Causality: NMR is the most powerful tool for studying tautomeric equilibria in solution. The chemical environments of nuclei (¹H, ¹³C, ¹⁵N) differ significantly between the lactam and lactim forms, allowing for their simultaneous observation and quantification. By conducting experiments in various deuterated solvents, one can directly observe the shift in the tautomeric ratio.
-
Experimental Protocols:
-
Sample Preparation: Prepare solutions of the compound at a standard concentration (e.g., 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD).
-
¹H and ¹³C NMR Acquisition: Record standard 1D ¹H and ¹³C{¹H} spectra for each sample. Key diagnostic signals include:
-
¹H NMR: The lactam N-H proton will appear as a broad singlet, while the lactim O-H proton will have a different chemical shift. The chemical shifts of the pyridone ring protons are also sensitive to the tautomeric form.
-
¹³C NMR: The most telling signal is that of C2. In the lactam form, it is a carbonyl carbon (~160-170 ppm). In the lactim form, it is an oxygen-bearing aromatic carbon (~150-160 ppm).
-
-
Reference Compound Synthesis: To definitively assign spectra, synthesize the N-methyl and O-methyl derivatives. These "locked" analogs serve as unambiguous references for the pure lactam and lactim forms, respectively.[13]
-
Quantitative Analysis: If both tautomers are present, their relative ratio can be determined by integrating the corresponding distinct signals in the ¹H NMR spectrum.
-
-
Trustworthiness: The consistency of the observed chemical shifts with those of the locked N- and O-methyl analogs provides a self-validating system for spectral assignment. The logical shift in equilibrium upon changing solvent polarity (e.g., an increase in the lactam population in DMSO vs. CDCl₃) further corroborates the findings.
-
Expertise & Causality: These techniques probe key functional groups and electronic transitions that differ between the tautomers. IR spectroscopy is excellent for identifying the carbonyl group (C=O) of the lactam, while UV-Vis spectroscopy can distinguish the different conjugated π-systems of the two forms.[3][6]
-
Protocols:
-
FTIR Spectroscopy: Spectra are recorded in the solid state (KBr pellet or ATR) and in solution (using a solvent transparent in the region of interest, e.g., CCl₄ or CH₂Cl₂). A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the C=O stretch in the lactam tautomer.[6] The lactim form will lack this band but will show a broad O-H stretch. The sulfonyl group will exhibit characteristic asymmetric and symmetric S=O stretching bands (~1350 and 1160 cm⁻¹).
-
UV-Vis Spectroscopy: Spectra are recorded for dilute solutions in solvents of varying polarity (e.g., cyclohexane, ethanol, water). The lactam and lactim tautomers possess different chromophores and will exhibit distinct absorption maxima (λ_max).[14] Comparison with the N- and O-methyl analogs allows for the assignment of each peak.[13]
-
In-Silico Investigation: Computational Chemistry
-
Expertise & Causality: Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful predictive tool to complement experimental findings. It allows for the calculation of the relative thermodynamic stabilities of the tautomers, the energy barrier for their interconversion, and the prediction of spectroscopic properties to aid in the interpretation of experimental data.[7][15]
-
Protocol for DFT Analysis:
-
Structure Optimization: The 3D structures of both the lactam and lactim tautomers are built. Geometry optimization is performed using a functional such as B3LYP or M06-2X with a basis set like 6-311+G(d,p).[15]
-
Energy Calculation: The relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the optimized structures are calculated to predict the predominant tautomer in the gas phase.
-
Solvent Effects: The influence of different solvents is modeled using an implicit solvation model like the Polarizable Continuum Model (PCM). This allows for the prediction of tautomeric preference in various media.[16]
-
Spectroscopic Prediction: Theoretical NMR chemical shifts (using the GIAO method), IR vibrational frequencies, and electronic transitions (using TD-DFT) are calculated.
-
Transition State (TS) Search: The transition state for the proton transfer reaction is located to determine the activation energy barrier for tautomer interconversion. This indicates the kinetic stability of each form.[17]
-
-
Trustworthiness: The computational model is validated by comparing its predictions with experimental data. A strong correlation between calculated and observed spectroscopic data (NMR shifts, IR frequencies) and the correct prediction of the solvent-dependent equilibrium shift lends high confidence to the overall structural assignment.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjms.com [irjms.com]
- 3. A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08392H [pubs.rsc.org]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. 2-Pyridone - wikidoc [wikidoc.org]
- 6. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Crystal structure of 2-[(dichloromethane)sulfonyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 17. ias.ac.in [ias.ac.in]
Technical Whitepaper: Cheminformatic Profiling and Synthetic Utility of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
Executive Summary
In modern structure-based drug design, the precise identification and standardized representation of molecular fragments are paramount. 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a highly versatile heterocyclic building block. It is prominently utilized in the synthesis of targeted therapeutics, including selective inhibitors of the DOCK1 guanine nucleotide exchange factor (GEF), which are investigated for their potential to halt cancer metastasis[1]. This whitepaper provides a definitive guide to the cheminformatic identifiers, structural causality, and validated synthetic protocols for this critical intermediate.
Cheminformatic Profiling & Molecular Identifiers
Discrepancies in chemical databases often arise from tautomerism and stereochemical ambiguity. Establishing a ground-truth set of identifiers ensures data integrity across computational models and inventory systems.
Standardized Identifiers
The compound (also indexed under CAS numbers 2126177-88-4 and 627839-96-7) consists of a piperidine ring conjugated to a 2-pyridone core via a sulfonyl linker[2].
-
SMILES String: C1CCN(CC1)S(=O)(=O)C2=CNC(=O)C=C2[3]
-
Topological Rationale: The SMILES string explicitly maps the connectivity: the piperidine nitrogen N(CC1) is bonded to the sulfonyl group S(=O)(=O), which is in turn bonded to the C5 position of the 2-pyridone ring C2=CNC(=O)C=C2.
-
-
Standard InChI: InChI=1S/C10H14N2O3S/c13-10-5-4-9(8-11-10)16(14,15)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,11,13)[4]
-
Standard InChIKey: OBVYPGJJMNVGLY-UHFFFAOYSA-N[4]
The Causality of Tautomeric Representation
A critical aspect of 2-pyridone derivatives is their lactam-lactim tautomerism (1,2-dihydropyridin-2-one ⇌ 2-hydroxypyridine). The Standard InChI algorithm elegantly resolves this by incorporating a mobile hydrogen layer—denoted by (H,11,13) in the InChI string[4]. This indicates that the hydrogen atom can resonate between the ring nitrogen (atom 11) and the exocyclic oxygen (atom 13). Consequently, computational queries using the InChIKey OBVYPGJJMNVGLY-UHFFFAOYSA-N will accurately retrieve the molecule regardless of which tautomer was originally drawn by the chemist.
Physicochemical Properties Summary
The following table summarizes the core quantitative data for the compound[5]:
| Property | Value |
| IUPAC Name | 5-(piperidin-1-ylsulfonyl)-1H-pyridin-2-one |
| Molecular Formula | C10H14N2O3S |
| Molecular Weight | 242.29 g/mol |
| PubChem CID | 5268015 |
| Primary CAS RN | 2126177-88-4 |
| Alternative CAS RN | 627839-96-7 |
Biological Application: DOCK1 Inhibition Pathway
Pyridinone scaffolds substituted with sulfonamides at the 5-position serve as core pharmacophores in oncology. Specifically, derivatives of this compound have been identified as potent inhibitors of DOCK1[1]. DOCK1 is a GEF that facilitates the exchange of GDP for GTP on Rac1, a Rho-family GTPase critical for actin cytoskeleton reorganization and cancer cell migration. By allosterically or competitively blocking DOCK1, these pyridinone derivatives prevent Rac1 activation, thereby suppressing metastatic potential[1].
Figure 1: Mechanism of pyridinone-based DOCK1 inhibitors in blocking Rac1-mediated metastasis.
Synthetic Methodology & Validation Protocols
To ensure high reproducibility, the following protocol details a self-validating, two-step synthesis of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one from commercially available 2-hydroxypyridine.
Rationale and Causality of Experimental Design
Electrophilic aromatic substitution on the 2-pyridone ring is highly regioselective. The electron-donating effect of the ring nitrogen (in the lactam form) and oxygen directs electrophiles primarily to the C3 and C5 positions. Chlorosulfonation is driven to the C5 position due to the steric hindrance at C3 and thermodynamic stability. In the subsequent step, N,N-diisopropylethylamine (DIPEA) is selected over triethylamine to minimize nucleophilic competition during the sulfonamide coupling.
Step-by-Step Protocol
Step 1: Regioselective Chlorosulfonation
-
Preparation: Charge a flame-dried, argon-purged 250 mL round-bottom flask with chlorosulfonic acid (5.0 eq, acting as both solvent and electrophile).
-
Addition: Cool the flask to 0 °C using an ice-water bath. Add 2-hydroxypyridine (1.0 eq) portion-wise over 30 minutes. Critical Control: Strict temperature control during addition is mandatory to prevent exothermic charring of the starting material.
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours to drive the substitution to the thermodynamically favored C5 position.
-
Quenching: Cool the reaction to room temperature. Carefully add the mixture dropwise to vigorously stirred crushed ice to precipitate the intermediate.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-oxo-1,2-dihydropyridine-5-sulfonyl chloride. Proceed immediately to Step 2 to prevent hydrolysis.
Step 2: Sulfonamide Coupling
-
Dissolution: Dissolve the crude sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add DIPEA (2.5 eq) and cool the solution to 0 °C. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct.
-
Amine Coupling: Add piperidine (1.2 eq) dropwise. The slight stoichiometric excess ensures complete consumption of the highly reactive sulfonyl chloride.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Reaction completion should be monitored via TLC (DCM:MeOH 9:1).
-
Workup & Purification: Wash the organic layer with 1M HCl (to remove excess piperidine and DIPEA), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM gradient) to yield the title compound as a white solid.
Analytical Validation
-
LC-MS: Confirm the mass of the product. Expected[M+H]⁺ = 243.08 m/z.
-
¹H NMR (DMSO-d6): The C5 substitution is verified by the presence of an isolated proton signal at ~C6 (a doublet with a small meta-coupling constant) and an AB system for the C3 and C4 protons, confirming the regiochemistry of the sulfonyl attachment.
References
- Source: americanelements.
- Source: google.com (Google Patents)
- Title: 627839-96-7|5-(Piperidine-1-sulfonyl)
- Title: CAS 2126177-88-4 | AMERICAN ELEMENTS® (PubChem CID 5268015)
Sources
- 1. WO2016136985A1 - Pyridinone compound and use thereof - Google Patents [patents.google.com]
- 2. 627839-96-7|5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one|5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one|-范德生物科技公司 [bio-fount.com]
- 3. americanelements.com [americanelements.com]
- 4. americanelements.com [americanelements.com]
- 5. americanelements.com [americanelements.com]
Predicted metabolic stability of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
An in-depth technical analysis of the predicted metabolic stability of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one requires a mechanistic deconstruction of its constituent functional groups. As a molecular scaffold, it represents a fascinating intersection of highly stable bioisosteres and known metabolic "soft spots."
This whitepaper provides a comprehensive evaluation of the compound's metabolic liabilities, predicts its biotransformation pathways, and outlines self-validating experimental workflows for empirical profiling.
Structural Deconstruction & Causality of Metabolic Hotspots
To accurately predict the intrinsic clearance ( CLint ) and half-life ( t1/2 ) of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one, we must analyze how its three primary moieties interact with hepatic metabolizing enzymes.
The 1,2-Dihydropyridin-2-one (2-Pyridone) Core
The 2-pyridone ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amides, phenols, and standard phenyl rings[1]. It exists in a tautomeric equilibrium with 2-hydroxypyridine. From a metabolic standpoint, the 2-pyridone core significantly improves aqueous solubility and metabolic stability compared to highly lipophilic carbocycles[2]. While resistant to rapid Cytochrome P450 (CYP450) mediated aromatic oxidation, the lactam nitrogen can serve as a substrate for Phase II UGT-mediated N-glucuronidation, though the bulky sulfonyl group at the C5 position provides moderate steric shielding.
The Sulfonamide Linkage
The sulfonamide moiety is inherently more stable against enzymatic hydrolysis than standard amide bonds in mammalian systems[3]. In this molecule, the sulfonamide acts as a robust, metabolically inert linker. Crucially, because the piperidine nitrogen is incorporated directly into the sulfonamide bond, the lone pair is delocalized. This electronic deactivation completely blocks the classical CYP-mediated N-dealkylation pathway typically observed in free alicyclic amines[4].
The Piperidine Ring: The Metabolic Achilles' Heel
With N-dealkylation blocked, the metabolic burden shifts entirely to the aliphatic carbon backbone of the piperidine ring. Saturated six-membered heterocycles are well-documented metabolic liabilities[5]. Cytochrome P450 enzymes—predominantly CYP3A4 and CYP2D6—will catalyze aliphatic C-H oxidation. The highly reactive Iron-Oxo species (Compound I) in the CYP active site will likely abstract a hydrogen atom from the C3 or C4 positions (beta/gamma to the nitrogen) leading to mono-hydroxylation, or at the alpha-carbon leading to lactam formation[6].
Predicted Biotransformation Pathways
Based on the structural electronics and sterics, the primary clearance mechanism for this compound will be Phase I oxidation of the piperidine ring, with Phase II conjugation acting as a minor competing pathway.
Predicted Phase I and Phase II metabolic pathways for the piperidine-sulfonyl-pyridone scaffold.
Quantitative Predictions & Scaffold Benchmarking
When evaluating piperidine-sulfonyl scaffolds, increasing the ring size from azetidine to piperidine generally increases lipophilicity, which correlates with higher membrane permeability but lower metabolic stability[7].
Table 1: Predicted Pharmacokinetic & Metabolic Parameters
| Parameter | Predicted Value | Mechanistic Rationale |
| In vitro Intrinsic Clearance ( CLint ) | 40 - 80 µL/min/mg (Moderate/High) | Driven by CYP-mediated aliphatic oxidation of the unsubstituted piperidine ring. |
| Microsomal Half-Life ( t1/2 ) | 15 - 30 minutes | Typical for unhindered piperidine sulfonamides lacking fluorine or steric blocks[6]. |
| Primary Mass Shift (MetID) | +15.9949 Da ( M+O ) | Mono-hydroxylation at the C3/C4 positions of the piperidine ring. |
| Phase II Liability | Low to Moderate | 2-Pyridone nitrogen is susceptible to UGTs, but sterically hindered by the C5 substitution. |
Self-Validating Experimental Workflows
To empirically validate these predictions, the following protocols are designed as self-validating systems. By incorporating specific controls, we ensure that the observed degradation is strictly enzyme-mediated and not an artifact of chemical instability.
Protocol A: Tier 1 Liver Microsomal Stability Assay (HLM/RLM)
Causality: Human Liver Microsomes (HLM) contain membrane-bound CYPs. The reaction requires NADPH as an electron donor. By running a "Minus-NADPH" control, we isolate CYP-specific metabolism from background chemical degradation.
Step-by-Step Methodology:
-
Matrix Preparation: Thaw pooled HLM (or Rat Liver Microsomes, RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
System Setup: Dilute the microsomes in the buffer to a final protein concentration of 0.5 mg/mL.
-
Compound Spiking: Spike 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one into the matrix at a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent CYP inhibition).
-
Self-Validation Controls:
-
Positive Control: Testosterone (high clearance, validates CYP3A4 activity).
-
Negative Control: Warfarin (low clearance, validates system integrity).
-
Minus-NADPH Control: Target compound incubated without the cofactor.
-
-
Initiation & Quenching: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the first-order decay plot and derive the t1/2 and CLint [7].
Protocol B: Metabolite Identification (MetID) via LC-HRMS
Causality: High-Resolution Mass Spectrometry (HRMS) allows for exact mass determination. Because the parent molecule will fragment at the sulfonamide bond during MS/MS, we can use fragment mapping to pinpoint exactly which ring was oxidized.
Step-by-Step Methodology:
-
Sample Generation: Scale up the microsomal incubation (Protocol A) to 10 µM compound concentration and incubate for 60 minutes to ensure sufficient metabolite generation.
-
Chromatographic Separation: Inject the quenched supernatant onto a UPLC system utilizing a C18 reverse-phase column (e.g., Waters Acquity BEH C18) with a shallow gradient of Water/Acetonitrile (0.1% Formic Acid) over 15 minutes to resolve isomeric metabolites.
-
HRMS Acquisition: Utilize a Q-TOF or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire data using Data-Dependent Acquisition (DDA) to capture MS1 and MS2 spectra simultaneously.
-
Data Processing (Mass Defect Filtering): Apply a Mass Defect Filter (MDF) around the exact mass of the parent compound ( ±50 mDa). Search for the primary predicted mass shift of +15.9949 Da (hydroxylation).
-
Fragment Mapping: Analyze the MS/MS spectra of the +16 Da metabolite. If the +16 Da shift is retained on the piperidine fragment ( m/z ~84 → 100) and the 2-pyridone fragment remains unchanged, aliphatic C-H oxidation of the piperidine ring is definitively confirmed.
Strategic Lead Optimization
If the empirical data confirms that the piperidine ring is a high-clearance metabolic liability, medicinal chemists can deploy several strategies to optimize the scaffold:
-
Fluorination: Introducing a fluorine atom at the C3 or C4 position of the piperidine ring lowers the HOMO energy of the adjacent C-H bonds, sterically and electronically shielding them from CYP Compound I abstraction.
-
Ring Contraction: Substituting the piperidine for a pyrrolidine or azetidine ring reduces the overall lipophilicity (LogD) and decreases the number of available oxidizable carbon centers, frequently resulting in prolonged metabolic half-lives[7].
-
gem-Dimethylation: Adding a gem-dimethyl group adjacent to the nitrogen or at the C4 position creates severe steric hindrance, physically blocking the CYP active site from accessing the aliphatic backbone[6].
References
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design ACS Medicinal Chemistry Letters / PMC[Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals MDPI[Link]
-
Application of chemical P450 model systems to studies on drug metabolism. I. Phencyclidine: a multi-functional model substrate PubMed[Link]
-
Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide PMC[Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions RSC Advances / NIH[Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of chemical P450 model systems to studies on drug metabolism. I. Phencyclidine: a multi-functional model substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Synthesis Protocol: 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one, a compound of interest in medicinal chemistry. The synthesis is presented as a three-step process commencing with the readily available 2-hydroxypyridine (2-pyridone). The protocol details the chlorosulfonylation of 2-pyridone to form the key intermediate, 2-oxo-1,2-dihydropyridine-5-sulfonyl chloride, followed by a nucleophilic substitution with piperidine to yield the final product. This guide is designed to be a self-validating system, with in-depth explanations of the rationale behind experimental choices, detailed characterization methods, and supporting references.
Introduction
The 2-pyridone scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds.[1][2] The incorporation of a sulfonamide moiety can significantly modulate the physicochemical and pharmacological properties of a molecule, often enhancing its therapeutic potential.[3] The target molecule, 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one, combines these two important pharmacophores. This protocol outlines a reliable and reproducible method for its synthesis, designed for researchers in organic and medicinal chemistry.
The synthetic strategy is based on established chemical transformations, ensuring a high probability of success. The key steps involve the electrophilic aromatic substitution on the 2-pyridone ring, followed by the formation of the sulfonamide bond. Each step has been designed with consideration for reagent availability, reaction efficiency, and product purification.
Overall Synthetic Scheme
The synthesis of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is achieved in three main steps, starting from 2-hydroxypyridine.
Caption: Overall synthetic route for 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one.
Experimental Protocols
PART 1: Synthesis of 2-Oxo-1,2-dihydropyridine-5-sulfonyl chloride (Intermediate 1)
Rationale: This step involves the direct chlorosulfonylation of the 2-pyridone ring. Chlorosulfonic acid is a powerful electrophilic reagent that can introduce the chlorosulfonyl group onto aromatic rings.[4] The reaction is performed at low temperatures to control the reactivity of chlorosulfonic acid and to minimize potential side reactions, such as polysulfonylation or degradation of the starting material. The 5-position of 2-pyridone is electronically favored for electrophilic substitution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Hydroxypyridine | 95.10 | 5.0 g | 52.6 |
| Chlorosulfonic acid | 116.52 | 20 mL | 30.6 g (263) |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Crushed Ice | - | ~200 g | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-hydroxypyridine (5.0 g, 52.6 mmol).
-
Add dichloromethane (100 mL) to dissolve the starting material.
-
Cool the flask to -10 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (20 mL, 263 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. Caution: This quenching process is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Separate the organic layer in a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
-
Combine the fractions containing the desired product and evaporate the solvent to obtain 2-oxo-1,2-dihydropyridine-5-sulfonyl chloride as a solid.
Expected Yield: 60-70%
Characterization of Intermediate 1:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the pyridone ring protons.
-
IR (ATR): Expect characteristic peaks for C=O (around 1660 cm⁻¹), S=O (around 1370 and 1180 cm⁻¹), and N-H stretching.
-
Mass Spectrometry (ESI-MS): Calculate and look for the molecular ion peak.
PART 2: Synthesis of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one (Final Product)
Rationale: This step is a standard nucleophilic substitution reaction where the amine (piperidine) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion to form the sulfonamide bond. A base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction, driving the reaction to completion.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Oxo-1,2-dihydropyridine-5-sulfonyl chloride | 193.61 | 5.0 g | 25.8 |
| Piperidine | 85.15 | 2.6 mL | 2.2 g (25.8) |
| Triethylamine (TEA) | 101.19 | 4.3 mL | 3.1 g (31.0) |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1 M HCl (aq) | - | 50 mL | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-oxo-1,2-dihydropyridine-5-sulfonyl chloride (5.0 g, 25.8 mmol) in dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of piperidine (2.6 mL, 25.8 mmol) and triethylamine (4.3 mL, 31.0 mmol) in dichloromethane (20 mL).
-
Add the piperidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography if necessary.
Expected Yield: 75-85%
Detailed Experimental Workflow
Caption: Detailed workflow for the synthesis of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one.
Characterization of Final Product
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):
-
Signals corresponding to the protons on the 2-pyridone ring.
-
Characteristic multiplets for the piperidine ring protons, typically in the regions of 1.4-1.7 ppm and 3.0-3.3 ppm.
-
A broad singlet for the N-H proton of the pyridone ring.
-
-
¹³C NMR (100 MHz, CDCl₃ or DMSO-d₆):
-
Signals for the carbons of the 2-pyridone ring, including a downfield signal for the carbonyl carbon.
-
Signals for the carbons of the piperidine ring.
-
-
Infrared (IR) Spectroscopy (ATR):
-
N-H stretch (pyridone): ~3200-3400 cm⁻¹ (broad)
-
C=O stretch (pyridone): ~1650-1670 cm⁻¹
-
S=O asymmetric and symmetric stretches (sulfonamide): ~1340-1360 cm⁻¹ and ~1150-1170 cm⁻¹
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Calculated for C₁₀H₁₄N₂O₃S: [M+H]⁺. The experimentally determined mass should be within ±5 ppm of the calculated value.
-
Safety and Handling
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water.[5] It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Piperidine is a flammable and corrosive liquid with a strong, unpleasant odor. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
The quenching of the chlorosulfonylation reaction is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate cooling and ventilation.
References
-
Synthesis and Antimicrobial of Some Novel-5-carbomethoxy-2-pyridone Derivatives Containing Sulfonamide Moiety. (2025). ResearchGate. [Link]
-
Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. ResearchGate. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (2020). ACS Omega. [Link]
-
Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Retrosynthesis of 5-functionalized 1,2-dihydropyrimidin-2-ones. ResearchGate. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (2011). Molecules. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. RSC. [Link]
-
Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (2022). Nature Communications. [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2024). Organic Letters. [Link]
- A new crystalline form g of (5s) -5- [4- (5-chloro-pyridin-2- yloxy) -piperidine-1-sulfonylmethyl] - 5 -methyl -imidazolidine - 2,4-dione (i) and intermediates thereof.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of some 2-Pyridones by Application of L-L Phase Transfer Catalysis Method. (2020). ResearchGate. [Link]
-
Synthesis of new disulfonamides from different substituted diamino pyridines. Redalyc. [Link]
-
Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2023). Molecules. [Link]
-
Synthesis of potential pharmaceutically active dihydropyrimidine-2-oxo and their 2-thio analogues. Bangladesh Journals Online. [Link]
-
Chlorosulfonic acid. Powerful lachrymator. (2022). YouTube. [Link]
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023). The Journal of Organic Chemistry. [Link]
Sources
Application Notes and Protocols for the Sulfonylation of 1,2-Dihydropyridin-2-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Sulfonylated 1,2-Dihydropyridin-2-ones
The 1,2-dihydropyridin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a sulfonyl group (–SO₂R) onto this heterocyclic system can profoundly influence its physicochemical and pharmacological properties. Sulfonamides, a key subclass, are renowned for their roles in a wide array of therapeutics, including antibacterial, anti-inflammatory, and anti-cancer agents.[1] They often act as bioisosteres for carboxylic acids, enhancing metabolic stability and aqueous solubility.[1] Consequently, the development of robust and regioselective methods for the sulfonylation of 1,2-dihydropyridin-2-ones is a critical endeavor in modern drug discovery, enabling the synthesis of novel therapeutic candidates with tailored properties.[2][3]
This technical guide provides an in-depth analysis of the primary reagents and methodologies for the sulfonylation of the 1,2-dihydropyridin-2-one ring system. We will explore the mechanistic rationale behind different synthetic strategies, offering detailed, field-proven protocols for direct C-H sulfonylation, N-sulfonylation, and O-sulfonylation.
Core Concepts: Regioselectivity in Pyridinone Sulfonylation
The 1,2-dihydropyridin-2-one nucleus presents multiple sites for sulfonylation: the ring nitrogen (N1), the exocyclic oxygen (O2), and the ring carbons (C3, C4, C5, C6). The choice of reagent and reaction conditions dictates the regiochemical outcome, allowing for precise molecular design.
-
N-Sulfonylation: Direct attachment of the sulfonyl group to the ring nitrogen forms N-sulfonyl-1,2-dihydropyridin-2-ones. This is typically achieved by reacting the pyridinone with a sulfonyl chloride in the presence of a base.
-
O-Sulfonylation: The tautomeric form of 1,2-dihydropyridin-2-one, 2-hydroxypyridine, can undergo O-sulfonylation to yield pyridin-2-yl sulfonate esters. These esters are valuable intermediates in cross-coupling reactions due to the excellent leaving group ability of the sulfonate moiety.[4]
-
C-H Sulfonylation: The direct functionalization of a carbon-hydrogen bond on the pyridinone ring represents a highly atom-economical approach. Modern methods often employ transition-metal catalysis or ring activation strategies to achieve regioselective C-H sulfonylation.[5][6][7]
Reagent Classes and Mechanistic Insights
The selection of the appropriate sulfonylation reagent is paramount to achieving the desired transformation. The primary classes of reagents employed are sulfonyl chlorides, sulfinate salts, and activating agents like trifluoromethanesulfonic anhydride (Tf₂O).
Sulfonyl Chlorides (R-SO₂Cl)
Sulfonyl chlorides are versatile and widely used electrophilic reagents for creating C-S and N-S bonds.[1]
-
Mechanism of Action: In the presence of a suitable catalyst or directing group, arylsulfonyl chlorides can directly functionalize the C-H bonds of 2-pyridones. For instance, ruthenium(II) catalysis enables a chelation-assisted mechanism where the catalyst coordinates to the pyridinone, directing the sulfonylation to remote C-H bonds (e.g., C5).[6][7] For N-sulfonylation, a base deprotonates the pyridinone nitrogen, and the resulting anion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[3]
Figure 1: General mechanisms for C-H and N-sulfonylation using sulfonyl chlorides.
Sulfinate Salts (R-SO₂Na)
Sodium sulfinates are increasingly popular as sulfonylation reagents, acting as nucleophilic sources of the sulfonyl group.[8] They are particularly effective in C-H functionalization reactions where the heterocyclic ring is first activated.
-
Mechanism of Action: A powerful strategy for the C-H sulfonylation of pyridine derivatives involves activation of the ring with triflic anhydride (Tf₂O).[2][5] Tf₂O renders the pyridine ring highly electrophilic, facilitating the nucleophilic addition of the sulfinate salt. A subsequent base-mediated elimination-rearomatization sequence yields the C-sulfonylated product.[5] The regioselectivity (C2 vs. C4) can often be tuned by the choice of the base.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Sulfonylation of five-membered heterocycles via an S(N)Ar reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Crystalline 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Introduction & Strategic Rationale
The compound 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one (also known as 5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one) is a highly versatile heterocyclic building block. It is frequently utilized in medicinal chemistry for the development of kinase inhibitors, DHODH inhibitors, and novel antineoplastic agents [1].
Synthesizing this compound requires a precise two-step sequence: the electrophilic aromatic chlorosulfonation of 2-pyridone, followed by a nucleophilic acyl substitution with piperidine. While the theoretical pathway is straightforward, practical execution requires strict control over thermodynamics and moisture to prevent the hydrolysis of the highly reactive sulfonyl chloride intermediate [2]. This application note provides a field-proven, self-validating protocol designed to maximize yield, ensure high crystalline purity, and maintain operational safety.
Reaction Pathway & Mechanistic Insights
The synthesis leverages the inherent electronic properties of 2-pyridone. The oxygen atom of the carbonyl group donates electron density into the heterocyclic ring, strongly activating the 3- and 5-positions toward electrophilic aromatic substitution. Steric and electronic directing effects heavily favor functionalization at the 5-position.
Fig 1: Two-step synthetic pathway from 2-pyridone to the final piperidine sulfonamide.
Causality in Reagent Selection
-
Excess Chlorosulfonic Acid ( ClSO3H ): Chlorosulfonic acid acts as both the solvent and a dual-purpose reagent. The first equivalent sulfonates the ring to form a sulfonic acid intermediate. Subsequent equivalents act as chlorinating agents to convert the sulfonic acid into the desired sulfonyl chloride [3].
-
Triethylamine (TEA) as an Acid Scavenger: During the sulfonamidation step, one equivalent of HCl is generated. Without a non-nucleophilic base like TEA, the basic piperidine would be consumed to form piperidine hydrochloride, stalling the reaction and drastically reducing the yield.
Experimental Workflow & In-Process Controls
To ensure a self-validating system, In-Process Controls (IPCs) are integrated into the workflow. This guarantees that each transformation is complete before proceeding, eliminating downstream purification failures.
Fig 2: Step-by-step experimental workflow with integrated in-process controls.
Detailed Step-by-Step Protocols
Step 1: Synthesis of 2-Oxo-1,2-dihydropyridine-5-sulfonyl chloride
Caution: Chlorosulfonic acid reacts violently with water. Perform this step in a well-ventilated fume hood using rigorous PPE.
-
Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with an HCl gas scrubber.
-
Addition: Cool 25.0 mL (approx. 375 mmol, 5.0 equiv) of chlorosulfonic acid to 0 °C using an ice-salt bath. Slowly add 2-pyridone (7.13 g, 75.0 mmol) in small portions over 30 minutes. Causality: The reaction is highly exothermic; controlled addition prevents the localized charring of the starting material.
-
Heating: Gradually warm the mixture to room temperature, then heat to 100 °C for 3 hours.
-
IPC Validation: Withdraw a 10 µL aliquot, quench it into 1 mL of anhydrous methanol, and analyze via LC-MS. The presence of the methyl sulfonate ester mass ( [M+H]+=190.0 ) confirms the complete conversion of the sulfonyl chloride.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and dropwise , pour the mixture onto 300 g of vigorously stirred crushed ice. Causality: Maintaining the quench temperature near 0 °C prevents the hydrolysis of the sulfonyl chloride back to the water-soluble sulfonic acid.
-
Isolation: Filter the resulting white precipitate under vacuum, wash with ice-cold water (3 × 50 mL), and dry under high vacuum to afford the intermediate (CAS: 1357566-60-9) [2]. Proceed immediately to Step 2 to avoid degradation.
Step 2: Synthesis of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
-
Preparation: Dissolve the freshly prepared 2-oxo-1,2-dihydropyridine-5-sulfonyl chloride (10.0 g, 51.6 mmol) in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL flask under an inert nitrogen atmosphere. Cool to 0 °C.
-
Amine Addition: Add triethylamine (10.8 mL, 77.4 mmol, 1.5 equiv). Subsequently, add piperidine (5.6 mL, 56.8 mmol, 1.1 equiv) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
IPC Validation: Perform TLC (Eluent: DCM/MeOH 9:1). The disappearance of the UV-active starting material spot ( Rf≈0.6 ) and the appearance of a new, lower-running product spot ( Rf≈0.4 ) validates reaction completion.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M aqueous HCl (2 × 50 mL) to remove unreacted piperidine and TEA, followed by saturated aqueous NaCl (brine, 50 mL).
-
Drying: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Crystallization Protocol
To achieve pharmaceutical-grade purity (>99%), crystallization is strictly required.
-
Suspend the crude solid in absolute ethanol (approx. 3 mL/gram of crude).
-
Heat the suspension to reflux (78 °C) until complete dissolution is achieved.
-
Allow the solution to cool slowly to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours. Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding trace polar impurities into the mother liquor.
-
Filter the white crystalline solid, wash with ice-cold heptane, and dry in a vacuum oven at 45 °C for 24 hours.
Quantitative Data & Optimization
The choice of solvent and base during the sulfonamidation step significantly impacts the final yield. Table 1 summarizes the optimization parameters validating the use of DCM and TEA.
Table 1: Optimization of Sulfonamidation Conditions (50 mmol scale)
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) |
| 1 | THF | K2CO3 (2.0) | 25 | 12 | 65% | 94.2% |
| 2 | DCM | Pyridine (2.0) | 25 | 6 | 78% | 96.5% |
| 3 | MeCN | DIPEA (1.5) | 0 ➔ 25 | 4 | 85% | 98.1% |
| 4 | DCM | TEA (1.5) | 0 ➔ 25 | 2 | 92% | >99.5% |
Note: Entry 4 represents the optimized protocol described in Section 4, providing the optimal balance of reaction kinetics and product purity.
Analytical Characterization
-
Appearance: White crystalline solid.
-
LC-MS (ESI): Calculated for C10H14N2O3S [M+H]+ : 243.08; Found: 243.10.
-
1 H NMR (400 MHz, DMSO- d6 ): δ 12.15 (br s, 1H, NH), 7.85 (d, J = 2.5 Hz, 1H, Ar-H), 7.62 (dd, J = 9.5, 2.5 Hz, 1H, Ar-H), 6.45 (d, J = 9.5 Hz, 1H, Ar-H), 2.85 (m, 4H, piperidine- CH2 ), 1.55 (m, 4H, piperidine- CH2 ), 1.35 (m, 2H, piperidine- CH2 ).
References
- Patent WO2016136985A1:Pyridinone compound and use thereof. Google Patents. (Details the synthesis and biological application of 5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one derivatives).
-
Cremlyn, R.J. (2002): Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. (Provides the authoritative mechanistic foundation for the dual role of chlorosulfonic acid in electrophilic aromatic substitutions). URL:[Link]
Application Note: Solvent Selection for the Synthesis of Sulfonyl-Dihydropyridinones
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Photochemistry
Executive Summary
Dihydropyridinones are privileged scaffolds in medicinal chemistry, serving as direct precursors to piperidines and various alkaloid natural products. The installation and migration of a sulfonyl group—either as an N-sulfonyl protecting/activating group or a C-sulfonyl structural motif—are critical transformations. This application note provides an in-depth mechanistic analysis of how solvent selection dictates the success of two primary synthetic pathways: the Catalytic Asymmetric Aza-Diels-Alder Reaction (for N-sulfonyl dihydropyridinones) and Photochemical N- to C-Sulfonyl Isomerization (for C-sulfonyl dihydropyridinones).
By understanding the causality behind solvent-solute interactions, transition state stabilization, and radical chain propagation, researchers can optimize yields, preserve stereointegrity, and design self-validating experimental protocols.
Pathway A: Catalytic Asymmetric Aza-Diels-Alder Reaction
Mechanistic Causality and Solvent Effects
The synthesis of highly substituted N-sulfonyl dihydropyridinones is frequently achieved via the formal Aza-Diels-Alder (ADA) reaction between electron-rich dienes (e.g., Danishefsky's or Rawal's diene) and N-sulfonyl imines. This transformation is typically catalyzed by chiral Lewis acids, such as copper(I) complexes of phosphino sulfenyl ferrocenes paired with AgClO4 [1].
The Role of the Solvent: In Lewis acid-catalyzed ADA reactions, the solvent must balance two competing factors: solubility of the catalytic complex and the preservation of a tight chiral pocket.
-
Coordinating Solvents (e.g., DMF, MeCN, MeOH): These solvents possess high donor numbers and competitively bind to the Cu(I) or Ag(I) center. This competitive coordination displaces the N-sulfonyl imine, disrupting the highly organized, rigid transition state required for facial selectivity, leading to poor enantiomeric excess (ee) and sluggish kinetics.
-
Non-Coordinating/Halogenated Solvents (e.g., CH2Cl2 , Toluene): Dichloromethane ( CH2Cl2 ) is the optimal solvent for this pathway. Its low dielectric constant and non-coordinating nature ensure that the chiral catalyst and the N-sulfonyl imine form a tight ion pair. This maximizes the steric influence of the chiral ligand during the cycloaddition step, routinely yielding >90% ee [1].
Figure 1: Logical workflow and solvent dependency in the catalytic asymmetric Aza-Diels-Alder reaction.
Protocol: Synthesis of N-Sulfonyl Dihydropyridinones
Self-validating note: The use of AgClO4 acts as an internal halide scavenger. The immediate precipitation of AgBr (if using a CuBr precatalyst) visually validates the formation of the active cationic Cu(I) species.
-
Preparation of the Catalyst Complex: In a flame-dried Schlenk flask under argon, dissolve the chiral phosphino sulfenyl ferrocene ligand (10.2 mol%) and CuBr (10 mol%) in anhydrous CH2Cl2 (0.05 M relative to the imine). Stir for 30 minutes at room temperature.
-
Activation: Add AgClO4 (10 mol%) in one portion. A white precipitate (AgBr) will form immediately. Stir for an additional 15 minutes in the dark.
-
Imine Addition: Cool the reaction mixture to -20 °C. Add the N-sulfonyl imine (1.0 equiv) dissolved in a minimal volume of anhydrous CH2Cl2 .
-
Cycloaddition: Dropwise, add Danishefsky's diene (1.5 equiv). Maintain the reaction at -20 °C for 12–24 hours. Reaction progress can be monitored by TLC (loss of the UV-active imine spot).
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract with CH2Cl2 , dry over Na2SO4 , and concentrate. Purify via flash column chromatography to isolate the N-sulfonyl dihydropyridinone.
Pathway B: Photochemical N- to C-Sulfonyl Migration
Mechanistic Causality and Solvent Effects
While N-sulfonyl groups are excellent activating groups, C-sulfonyl dihydropyridinones are highly sought after for their unique bioisosteric properties. The conversion from N- to C-sulfonyl can be achieved via a UV-light induced intermolecular radical chain process [2].
The Role of the Solvent: In photochemical radical migrations, the solvent dictates the lifetime of the radical intermediates (phenyl sulfonyl radical and dihydropyridinonyl radical) and the efficiency of the chain propagation.
-
Protic Solvents (e.g., MeOH): Solvents with easily abstractable hydrogen atoms or strong hydrogen-bonding capabilities quench the radical intermediates via Hydrogen Atom Transfer (HAT), leading to premature chain termination and extremely low yields (e.g., 9% in MeOH).
-
Ethereal Solvents (e.g., THF): While THF dissolves the starting materials well, its α -oxygen hydrogens are susceptible to abstraction by highly reactive radicals, leading to moderate yields (68%) and potential side products.
-
Chlorinated Solvents (e.g., CH2Cl2 , CHCl3 ): These are the optimal solvents. They are virtually transparent to the UV wavelengths used (>300 nm), lack easily abstractable hydrogen atoms, and stabilize the radical intermediates sufficiently to promote the intermolecular addition to the C(3) position without eroding the stereointegrity of the molecule [2].
Table 1: Effect of Solvent and Concentration on Photochemical N- to C-Sulfonyl Transfer (Data adapted from Smith et al., 2017 [2])
| Solvent | Concentration (M) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| MeOH | 0.02 | 9 | - | - |
| EtOAc | 0.02 | 48 | >95:5 | 99:1 |
| THF | 0.02 | 68 | >95:5 | 99:1 |
| CHCl3 | 0.02 | 71 | >95:5 | 99:1 |
| CH2Cl2 | 0.02 | 84 | >95:5 | 99:1 |
| CH2Cl2 | 0.10 | 95 | >95:5 | 99:1 |
Note: Increasing the concentration to 0.10 M in CH2Cl2 significantly boosts the yield by increasing the probability of the intermolecular radical collision required for chain propagation.
Figure 2: Intermolecular radical chain mechanism for photochemical N- to C-sulfonyl migration.
Protocol: UV-Light Induced N- to C-Sulfonyl Transfer
Self-validating note: The strict degassing step is critical. Oxygen is a potent radical scavenger (forming unreactive peroxy radicals). If the reaction stalls or yields are low, incomplete degassing is the primary suspect.
-
Preparation: In a flame-dried quartz or borosilicate glass tube, dissolve the enantiomerically pure N-sulfonyl dihydropyridinone (1.0 equiv) in anhydrous, HPLC-grade CH2Cl2 to achieve a final concentration of 0.10 M.
-
Degassing (Critical Step): Seal the tube with a rubber septum and sparge the solution with a vigorous stream of dry Argon or Nitrogen for at least 15–20 minutes to remove dissolved oxygen.
-
Irradiation: Place the tube in a photochemical reactor equipped with a high-pressure Hg arc lamp (or appropriate UV-LED setup emitting at ~300-366 nm). Irradiate the solution at room temperature.
-
Monitoring: Monitor the reaction via TLC or HPLC. The reaction typically reaches completion within 12–18 hours depending on the light intensity and vessel geometry.
-
Isolation: Once complete, concentrate the reaction mixture directly under reduced pressure. Purify the crude residue by flash column chromatography (typically using a Hexane/EtOAc gradient) to yield the C-sulfonyl dihydropyridinone. Stereointegrity (dr and er) should be validated via chiral HPLC.
Conclusion
The synthesis and functionalization of sulfonyl-dihydropyridinones are highly sensitive to the physicochemical properties of the reaction medium. For transition-metal catalyzed Aza-Diels-Alder reactions, non-coordinating solvents like CH2Cl2 are mandatory to preserve the integrity of the chiral catalyst-substrate complex. Similarly, in photochemical N- to C- migrations, CH2Cl2 provides an optimal, HAT-resistant environment that maximizes radical chain propagation without eroding stereocenters. Adhering to these solvent rationales ensures robust, reproducible, and high-yielding synthetic workflows.
References
-
Title: Chiral Copper Complexes of Phosphino Sulfenyl Ferrocenes as Efficient Catalysts for Enantioselective Formal Aza Diels−Alder Reactions of N-Sulfonyl Imines Source: Journal of the American Chemical Society (2003) URL: [Link]
-
Title: N- to C-sulfonyl photoisomerisation of dihydropyridinones: a synthetic and mechanistic study Source: Organic & Biomolecular Chemistry (2017) URL: [Link]
Application Note: Advanced Functionalization Strategies for the Dihydropyridin-2-one Ring System
Introduction & Pharmacological Relevance
Dihydropyridin-2-ones (DHPs) and their fully aromatic 2-pyridone precursors are privileged scaffolds in medicinal chemistry. They serve as the core structural motifs in numerous pharmacologically active compounds, including anticancer agents, anti-inflammatory drugs, and kinase inhibitors[1]. The presence of an α,β-unsaturated lactam moiety provides a versatile canvas for late-stage functionalization. However, differentiating the nucleophilic and electrophilic sites across the DHP ring (N1, C3, C4, C5, C6) remains a formidable synthetic challenge.
This application note details field-proven strategies for the regioselective functionalization of the DHP ring system. By leveraging transition-metal catalysis, precisely tuned organometallic additions, and dual-activation organocatalysis, researchers can achieve high regiocontrol and stereocontrol in late-stage drug development.
Mechanistic Pathways for Regioselective Functionalization
The electronic topography of the DHP ring dictates its reactivity. Successful functionalization requires overriding the intrinsic reactivity of the ring through catalytic or steric interventions:
-
C3/C5 Positions : Inherently nucleophilic, these sites are often targeted via electrophilic halogenation or Rh(II)-catalyzed diazo insertion.
-
C4 Position : Electrophilic in nature, this position is susceptible to 1,4-conjugate additions. However, standard nucleophiles often attack the C6 position instead[2].
-
C6 Position : Electron-deficient and traditionally difficult to functionalize with alkenes/alkynes without triggering competing Diels-Alder cycloadditions. Recent advances utilize directed C-H activation via first-row transition metals[3].
Regioselective functionalization map of the dihydropyridin-2-one scaffold.
Experimental Workflows & Protocols
Protocol A: C4-Regioselective Functionalization via Organometallic Addition
Context & Causality : Achieving C4-selective functionalization over C6-addition requires precise tuning of the nucleophile's electronics and steric bulk. While standard Grignard reagents or n-BuLi often yield C6-adducts via 1,6-addition, the use of benzhydryllithium or sterically encumbered magnesiates shifts the regioselectivity entirely to the C4 position via a 1,4-conjugate addition[2]. The bulky magnesiate complex alters the nucleophilicity, preventing coordination at the more accessible C6 site.
Self-Validating System : The formation of a single regioisomer can be confirmed directly via crude 1 H NMR. The disappearance of the C4 olefinic proton and the retention of the C6 proton signal validate that 1,4-addition has exclusively occurred.
Step-by-Step Methodology :
-
Preparation : Flame-dry a Schlenk flask under argon. Add the 2-pyridone substrate (1.0 equiv, e.g., 0.25 g) and dissolve in anhydrous THF (0.1 M).
-
Nucleophile Generation : In a separate flask, generate benzhydryllithium by reacting diphenylmethane (1.2 equiv) with n-BuLi (1.2 equiv) at 0 °C for 30 min. For enhanced C4 selectivity, a lithium tributylmagnesiate complex can be prepared in situ.
-
Addition : Cool the 2-pyridone solution to -78 °C. Dropwise add the organometallic reagent over 15 minutes to prevent localized heating.
-
Reaction & Quenching : Stir the mixture at -78 °C for 2.5–3 hours. Quench the reaction strictly at -78 °C with a saturated aqueous NH 4 Cl solution to trap the enolate intermediate.
-
Isolation : Extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify via silica gel column chromatography (hexane/ethyl acetate = 4:1) to yield the C4-functionalized 3,4-dihydropyridin-2-one[2].
Protocol B: Selective C(6)-H Alkylation via Mn(I) Catalysis
Context & Causality : Alkylating the C6 position with maleimides typically results in undesired Diels-Alder cycloaddition[3]. By employing an earth-abundant Mn(I) catalyst, the reaction is redirected through a base-assisted intramolecular electrophilic substitution pathway. The Mn(I) center facilitates rapid proto-demetalation, which outcompetes the undesired Mizoroki-Heck type β-hydride elimination[4]. Dicyclohexylamine (Cy 2 NH) is critical as the bulky base assists the reversible C-H activation step without coordinating to the metal center.
Experimental workflow for Mn(I)-catalyzed C6-H functionalization.
Self-Validating System : The successful suppression of the Diels-Alder pathway is validated via High-Resolution Mass Spectrometry (HRMS). The exact mass will correspond to the C-H substitution product rather than the cycloaddition adduct.
Step-by-Step Methodology :
-
Catalyst Loading : In an argon-filled glovebox, charge a sealed tube with 2-pyridone (0.32 mmol), maleimide (0.16 mmol), [MnBr(CO) 5 ] (10 mol %), and Cy 2 NH (20 mol %).
-
Solvent Addition : Add anhydrous toluene or acetone (0.1 M). The choice of a non-coordinating or mildly coordinating solvent is vital to stabilize the five-membered manganacycle intermediate[3].
-
Thermal Activation : Seal the tube, remove it from the glovebox, and heat to 120 °C in an oil bath for 12 hours.
-
Workup : Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove the precipitated manganese salts.
-
Purification : Concentrate the filtrate and purify via column chromatography to isolate the C6-alkylated succinimide derivative[5].
Protocol C: NHC-Catalyzed[3+3] Annulation for Highly Functionalized DHPs
Context & Causality : For de novo synthesis of heavily functionalized DHPs from acyclic precursors, N-heterocyclic carbene (NHC) catalysis offers unparalleled stereocontrol. The reaction utilizes a dual activation mode: the NHC activates an enal to form an α,β-unsaturated acylazolium intermediate, while 4-dimethylaminopyridine (DMAP) activates a vicinal haloamine into a 4-dimethylaminopyridinium salt. A mild inorganic base triggers a Michael addition/1,4-H migration/lactamization cascade, ensuring high enantioselectivity[1].
Self-Validating System : The success of the base-triggered ylide pathway over simple aliphatic substitution is validated by the crude 1 H NMR spectrum; the presence of the characteristic lactam N-H (approx. 8.0-9.0 ppm) and α,β-unsaturated proton signals confirms the [3+3] annulation cascade has gone to completion.
Step-by-Step Methodology :
-
Reagent Mixing : Combine the enal (1.0 equiv), vicinal haloamine (1.2 equiv), NHC precatalyst (10 mol%), and DMAP (20 mol%) in a dry reaction vial.
-
Base Addition : Add Cs 2 CO 3 (2.0 equiv) and suspend in anhydrous dichloromethane. The base is crucial for triggering the ylide formation pathway over competing substitution reactions[1].
-
Cascade Reaction : Stir at room temperature for 24 hours under a nitrogen atmosphere.
-
Isolation : Quench with water, extract with dichloromethane, and purify via chiral HPLC to determine enantiomeric excess (ee) and isolate the highly functionalized DHP.
Quantitative Data Summary
The table below summarizes the expected outcomes and operational advantages of the three primary functionalization strategies discussed in this guide.
| Functionalization Strategy | Target Site | Catalyst / Key Reagent | Yield Range | Stereocontrol / Regiocontrol | Key Advantage |
| Organometallic Addition | C4 | Benzhydryllithium / Magnesiate | 37% – 78% | High Regioselectivity | Overcomes the C6-addition preference of standard Grignard reagents. |
| Directed C-H Alkylation | C6 | [MnBr(CO) 5 ] / Cy 2 NH | 55% – 83% | Complete Regioselectivity | Suppresses Diels-Alder cycloaddition; utilizes an earth-abundant metal. |
| [3+3] Annulation Cascade | Core Assembly | NHC / DMAP / Cs 2 CO 3 | Up to 99% | Up to 99% ee | Enables de novo synthesis of highly functionalized, chiral DHPs. |
References
-
Zhan-Yong Wang, et al. "One-pot synthesis of functionalized dihydropyridin-2-ones via carbene-catalyzed base-controlled [3+3] annulation reaction". RSC Advances, 2024. 1
-
A. M., et al. "Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams". Molecules (PMC), 2021. 2
-
S. R. Mohanty, et al. "Overcoming the Challenges toward Selective C(6)–H Functionalization of 2-Pyridone with Maleimide through Mn(I)-Catalyst: Easy Access to All-Carbon Quaternary Center". Organic Letters (ACS Publications), 2022. 6
Sources
- 1. One-pot synthesis of functionalized dihydropyridin-2-ones via carbene-catalyzed base-controlled [3+3] annulation reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
Optimizing reaction temperature for stable dihydropyridin-2-one formation
Welcome to the Technical Support Center for the synthesis of dihydropyridin-2-ones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of N-heterocycles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. We will delve into the critical role of reaction temperature, a parameter that often dictates the success or failure of dihydyropyridin-2-one formation.
The Pivotal Role of Temperature in Dihydropyridin-2-one Synthesis
The synthesis of dihydropyridin-2-ones, often achieved through multicomponent reactions (MCRs) like the Biginelli or Hantzsch-type reactions, is a delicate balance of thermodynamics and kinetics.[1][2] Temperature is the primary lever we can pull to influence this balance. An improperly set temperature can lead to a cascade of issues, including low yields, the formation of difficult-to-remove impurities, or even complete reaction failure.
This guide will help you navigate these challenges by providing clear, actionable advice grounded in established chemical principles.
Troubleshooting Guide: Optimizing Reaction Temperature
This section is formatted as a series of common problems you might encounter during your experiments. Each question is followed by a detailed explanation of potential causes and step-by-step solutions.
Q1: My reaction yield is very low, or I'm not getting any product at all. How can temperature be the culprit?
A1: This is one of the most common issues and can stem from the reaction temperature being either too low or, counter-intuitively, not optimized for the specific reaction components.
Potential Causes & Solutions:
-
Insufficient Energy to Overcome Activation Barrier (Temperature Too Low): Most chemical reactions, including the cyclization and condensation steps in dihydropyridin-2-one synthesis, require a certain amount of energy to proceed at a reasonable rate.[3]
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. Many syntheses are performed under reflux conditions, which provides a stable and consistent temperature.[4][5] For instance, switching from ethanol to a higher-boiling solvent like acetic acid can improve yields, not only due to the catalytic effect of the acid but also because the higher temperature can better facilitate steps like decarboxylation.[5]
-
-
Kinetic vs. Thermodynamic Control: At lower temperatures, you may be favoring a "kinetic" product—one that forms quickly but is less stable and may not be your desired dihydropyridin-2-one.[1][2] The desired, more stable "thermodynamic" product often requires higher temperatures to form, as this allows the reaction to become reversible and settle into the lowest energy state.[1][3]
-
Solution: If you suspect you are forming an unstable intermediate, increasing the temperature may be necessary to push the reaction towards the more stable dihydropyridin-2-one. Monitor the reaction by TLC to see if a new, more stable spot appears at higher temperatures.
-
-
Catalyst Inactivity at Low Temperatures: If your reaction employs a catalyst, it may have an optimal operating temperature range.
-
Solution: Consult the literature for the specific catalyst you are using. Some catalysts require thermal activation to achieve their full catalytic potential.
-
Q2: I'm getting a mixture of products, making purification a nightmare. How does temperature influence the formation of side products?
A2: Product distribution is highly sensitive to temperature. The formation of isomers, by-products from decomposition, or products from competing reaction pathways are all potential outcomes of suboptimal temperature control.
Potential Causes & Solutions:
-
Formation of Isomeric By-products (Regioselectivity Issues):
-
The Principle: In many reactions, there are multiple possible sites for a chemical bond to form. For example, in the synthesis of 1,2-dihydropyridines, the corresponding 1,4-isomer can be a significant by-product.[6] Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product (the one that forms faster with a lower activation energy).[7]
-
Solution: If you are observing a mixture of regioisomers, try running the reaction at a lower temperature. For example, a reaction that gives a mixture at 0°C might yield a single, clean product at -70°C.[6] This favors the pathway with the lowest activation energy, which may lead to your desired isomer.
-
-
Decomposition of Starting Materials or Product:
-
The Principle: High temperatures can cause the degradation of sensitive functional groups on your starting materials or the dihydropyridin-2-one product itself. For instance, Meldrum's acid, a common reactant, can undergo ring-opening and decarboxylation in hot, basic solutions, leading to lower yields.[8]
-
Solution: If you observe a complex mixture of unidentifiable products, or if your product seems to disappear over time at high temperatures, consider reducing the reaction temperature. Running the reaction for a longer time at a lower temperature is a common strategy to mitigate thermal decomposition.
-
-
Favoring Competing Reaction Pathways:
-
The Principle: The starting materials in a multicomponent reaction can often combine in different ways to form different heterocyclic scaffolds. Temperature can be the deciding factor. In one documented case, reacting an aldehyde, Meldrum's acid, an amine, and an alkyne at 50-60°C produced a 3,4-dihydropyridin-2-one, but running the same reaction at room temperature without a catalyst yielded a 3,4-dihydro-2H-pyran instead.[8]
-
Solution: If you are not forming the expected heterocyclic core, a significant change in temperature (either higher or lower) is warranted. This is a clear case where the reaction conditions are directing the assembly of the molecular puzzle down a different path.
-
Q3: My final product seems to be the oxidized pyridine, not the dihydropyridin-2-one I was aiming for. What's happening?
A3: The dihydropyridine ring is susceptible to oxidation to form the more stable aromatic pyridine ring. This is a common issue, especially when the reaction is heated for extended periods in the presence of air.
Potential Causes & Solutions:
-
Thermal Aromatization: Dihydropyridines can undergo thermal degradation, and a primary degradation pathway is aromatization, often accompanied by the elimination of a water molecule, to form the corresponding pyridine derivative.[9][10]
-
Solution 1 (Lower Temperature): The most straightforward solution is to reduce the reaction temperature and/or the reaction time. Monitor the reaction closely using TLC to stop it as soon as the starting materials are consumed.
-
Solution 2 (Inert Atmosphere): Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation, especially if the reaction requires high temperatures.
-
Solution 3 (Milder Oxidizing Conditions): Be mindful of your reagents. Some starting materials or catalysts might act as oxidants at elevated temperatures.
-
Troubleshooting Workflow Diagram
Here is a general workflow to guide your temperature optimization experiments.
Caption: A general troubleshooting workflow for temperature optimization.
Frequently Asked Questions (FAQs)
Q: What is a good starting temperature for my reaction? A: A good starting point is often room temperature or slightly elevated (40-60°C). Many literature procedures for dihydropyridin-2-one synthesis utilize refluxing ethanol, which corresponds to a temperature of about 78°C.[4][5] If you are using a novel substrate or catalyst system, a temperature screen is highly recommended.
Q: How does microwave heating affect the reaction temperature and outcome? A: Microwave-assisted synthesis can rapidly heat the reaction mixture to high temperatures (e.g., 100-130°C) in a sealed vessel, which can dramatically reduce reaction times and sometimes improve yields.[11][12] However, this also increases the risk of thermal degradation, so careful optimization of both temperature and irradiation time is crucial.
Q: Can the solvent choice influence the optimal temperature? A: Absolutely. The solvent's boiling point will define the maximum temperature achievable at atmospheric pressure under reflux. Furthermore, solvent polarity can affect reaction rates and pathways, meaning the optimal temperature in a polar solvent like water might be different from that in a less polar solvent like toluene.
Q: How do I know if I'm dealing with a kinetic or thermodynamic product? A: A classic experiment is to run the reaction at a low temperature for a short time and analyze the product ratio. Then, run the reaction at a higher temperature for a longer time to see if the product ratio changes. If the major product changes, the low-temperature product was likely under kinetic control, while the high-temperature product is under thermodynamic control.[2][3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 3,4-Dihydropyridin-2-one via a Hantzsch-like Reaction
This protocol is a general guideline and may require optimization for your specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), Meldrum's acid (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add ethanol (10 mL).
-
Heating and Monitoring:
-
Initial Attempt: Heat the mixture to reflux (approx. 78°C) and stir.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour.
-
Troubleshooting Note: If the reaction is slow or does not go to completion, consider switching to a higher-boiling solvent like glacial acetic acid and refluxing at that temperature (approx. 118°C).[5]
-
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will often precipitate.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Diagnostic Experiment for Temperature Effects
This experiment can help you determine the optimal temperature range for your reaction.
-
Setup: Prepare three identical reaction mixtures as described in Protocol 1 in separate small reaction vessels.
-
Temperature Conditions:
-
Vessel 1: Stir at room temperature (~25°C).
-
Vessel 2: Heat to a moderate temperature (e.g., 60°C) in an oil bath.
-
Vessel 3: Heat to reflux.
-
-
Analysis: After a set amount of time (e.g., 4 hours), take a small aliquot from each reaction mixture and analyze by TLC and LC-MS.
-
Evaluation: Compare the product formation, purity, and by-product profile for each temperature. This will give you a clear indication of how temperature affects your specific reaction and guide further optimization. For impurity identification, LC-MS can provide molecular weights, while NMR spectroscopy can elucidate the structures of major by-products.[13][14][15]
Data Summary: Temperature Effects on Reaction Outcomes
| Parameter | Low Temperature (e.g., 0°C - RT) | Moderate Temperature (e.g., 40-80°C) | High Temperature (e.g., >100°C / Reflux) |
| Reaction Rate | Slow | Moderate to Fast | Very Fast |
| Dominant Control | Often Kinetic[1][3] | Intermediate | Often Thermodynamic[1][3] |
| Potential Issues | Incomplete reaction, low yield | Formation of side products if not optimized | Product/reagent decomposition, aromatization[8][9] |
| Best For | Reactions where a specific (kinetic) regioisomer is desired[6][7] | General-purpose synthesis, good starting point for optimization | Pushing reactions to thermodynamic products, overcoming high activation barriers |
Reaction Pathway: Influence of Temperature
The following diagram illustrates how temperature can influence the outcome of a reaction with competing kinetic and thermodynamic pathways.
Caption: Energy profile showing kinetic vs. thermodynamic pathways.
References
- Shaabani, A., Ghadari, R., Ghasemi, S., Pedarpour, M., & Hossiani, M. (2011). Synthesis of 3,4-Dihydropyridin-2(1H)-ones and 3,4-Dihydro-2H-pyrans via Four-Component Reactions of Aromatic Aldehydes, Cyclic 1,3-Carbonyls, Arylamines, and Dimethyl Acetylenedicarboxylate.
- Wang, D.-Z., & Le, T. X. H. (1988). Understanding product optimization: Kinetic versus thermodynamic control.
- Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484.
- de la Torre, G., & Gotor-Fernández, V. (2019). Synthesis of (macro)heterocycles by consecutive/repetitive isocyanide-based multicomponent reactions. Beilstein Journal of Organic Chemistry, 15, 88-101.
- Dömling, A. (2012). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 17(1), 749-786.
- Singh, P., & Kumar, A. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(25), 17096-17117.
-
Wikipedia contributors. (2023, December 19). Thermodynamic versus kinetic reaction control. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]
- Singh, R., & Sharma, U. (2025). Development of Novel One-Pot Multicomponent Reactions for the Synthesis of Bioactive Sulphur Heterocycles. International Journal of Multidisciplinary Research and Analysis, 8(10).
- Kumar, S., & Singh, H. (2022). A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar, 4(2), 1-15.
- BenchChem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. BenchChem Technical Support.
- Zhang, Y., et al. (2021). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Molecules, 26(7), 1925.
- BenchChem. (2025). How to avoid over-reduction in dihydropyridine synthesis. BenchChem Technical Support.
- LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state.
- Lu, Y., et al. (2008). Thermodynamics and Kinetics of the Hydride-Transfer Cycles for 1-aryl-1,4-dihydronicotinamide and Its 1,2-dihydroisomer. The Journal of Organic Chemistry, 73(15), 5987-5990.
- ResearchGate. (n.d.). Temperature effect analysis of synthesis. [Figure].
- Ríos-Gutiérrez, M., et al. (2024).
- Tuccinardi, T., et al. (2014). Structural Insights for the Optimization of Dihydropyrimidin-2(1H)-one Based mPGES-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1213-1218.
- Ochoa-Puentes, C., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org.
- BenchChem. (2025). Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide. BenchChem Technical Support.
- Cini, E., et al. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Molecules, 28(2), 703.
- Baraldi, P. G., et al. (2013). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 56(21), 8458-8472.
- Smith, A. A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
- BenchChem. (2025). Improving regioselectivity in the synthesis of 1(2H)
- Kumar, A., & Singh, S. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(10), 5789-5810.
- Isac-García, J., et al. (2017). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Sustainable Chemistry & Engineering, 5(10), 9124-9133.
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
- Sirin, K., et al. (2015). A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. Physical Chemistry Chemical Physics, 17(23), 15265-15277.
- Ochoa-Puentes, C., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(16), 5070.
- ResearchGate. (n.d.). Computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. [Request PDF].
- Martinez, R., et al. (2003). Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. Arkivoc, 2003(11), 112-117.
- Al-Jalal, A. M., et al. (2014).
- Makrydaki, F. A., et al. (2009). Dynamic Optimization of a Batch Pharmaceutical Reaction Using the Design of Dynamic Experiments (DoDE). IFAC Proceedings Volumes, 42(10), 1542-1547.
- ResearchGate. (n.d.). Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity. [Figure].
- El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PLOS ONE, 11(11), e0166018.
- Atlas: School AI Assistant. (n.d.). Biginelli Reaction Experiment Analysis Guide.
- Waters Corporation. (2019).
- Thomas, L. H., et al. (2023). Exploring the thermal behaviour of the solvated structures of nifedipine. IUCrJ, 10(Pt 2), 171-180.
- Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 52(5), 203-210.
- Tantry, S. J., et al. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Drug Design, Development and Therapy, 9, 1289-1302.
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem Technical Support.
- ResearchGate. (n.d.). Dynamic Optimization of a Batch Pharmaceutical Reaction using the Design of Dynamic Experiments (DoDE)
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. preprints.org [preprints.org]
- 5. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance [mdpi.com]
- 6. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Structural Insights for the Optimization of Dihydropyrimidin-2(1H)-one Based mPGES-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.lgcstandards.com [documents.lgcstandards.com]
- 14. lcms.cz [lcms.cz]
- 15. chimia.ch [chimia.ch]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine Sulfonylation Reactions
Welcome to the Technical Support Center for pyridine sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic efforts. Pyridine sulfones are a critical structural motif in medicinal chemistry, and achieving high conversion rates and regioselectivity is often a significant hurdle. This document provides in-depth, field-proven insights to diagnose and resolve common issues, moving beyond simple procedural lists to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My pyridine sulfonylation reaction has a very low yield or is not proceeding at all. What are the most common causes?
Low conversion is a frequent issue stemming from several potential factors, ranging from the inherent reactivity of the pyridine ring to the stability of your reagents.
-
Inherent Pyridine Reactivity: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This deactivation makes it significantly less reactive towards classical electrophilic aromatic substitution compared to benzene.[1] Traditional methods often require harsh conditions, such as fuming sulfuric acid at very high temperatures (230-240°C), to force the reaction to proceed.[2] If your substrate is sensitive, these conditions can lead to decomposition rather than the desired product.
-
Insufficient Activation of the Pyridine Ring: Modern methods often rely on activating the pyridine ring to make it more susceptible to nucleophilic attack. A common strategy involves activation with triflic anhydride (Tf₂O) to form a highly reactive pyridinium salt.[3][4] If this activation step is inefficient, the downstream addition of the sulfinate will not occur.
-
Stability of the Sulfonylating Agent: Sulfonyl chlorides can be unstable and are sensitive to moisture.[5] Over time, they can decompose to sulfur dioxide and chlorine or hydrolyze, which reduces the amount of active reagent available for the reaction.[6][7][8] It is crucial to use freshly opened or properly stored sulfonyl chlorides. For particularly unstable derivatives, using the corresponding sulfonyl fluoride may offer a more stable, albeit less reactive, alternative.[6][7]
-
Inappropriate Base or Solvent Choice: The choice of base and solvent is critical, especially in modern C-H functionalization methods. The base not only mediates the reaction but can also influence the stability of key intermediates.[3][9] An incorrect solvent can fail to solubilize reagents or disfavor the desired reaction pathway.
Question 2: I am observing a mixture of C2 and C4-sulfonylated isomers. How can I improve the regioselectivity for the C4 position?
Controlling regioselectivity is a well-known challenge in pyridine functionalization.[10] The formation of both C2 and C4 isomers is common in methods that proceed through an activated pyridinium salt intermediate.[3][11] Fortunately, this can be controlled by carefully selecting the base and solvent.
The Causality Behind Base and Solvent Effects: The reaction proceeds through the formation of an N-activated pyridinium salt (e.g., with Tf₂O), to which a sulfinate salt adds. The base and solvent influence the environment around this charged intermediate, thereby directing the nucleophilic attack of the sulfinate. Research has shown that a combination of a sterically hindered amine base and a less polar solvent can significantly favor C4 addition.
A study by Manolikakes et al. demonstrated a dramatic shift in regioselectivity by moving from DABCO as the base in dichloromethane (CH₂Cl₂) to N-methylpiperidine in chloroform (CHCl₃).[11]
Data Presentation: Influence of Base and Solvent on C4/C2 Selectivity
| Entry | Base | Solvent | Yield (%) | Regioisomeric Ratio (C4:C2) | Reference |
| 1 | DABCO | CH₂Cl₂ | 87 | 70:30 | [11] |
| 2 | DABCO | CHCl₃ | 83 | 78:22 | [11] |
| 3 | N-methylpiperidine | CH₂Cl₂ | 73 | 83:17 | [11] |
| 4 | N-methylpiperidine | CHCl₃ | 79 | 94:6 | [11] |
| 5 | N-methylpyrrolidine | CHCl₃ | 75 | 70:30 | [11] |
Troubleshooting Protocol for Improving C4 Selectivity:
-
Switch the Base: If you are using a base like DABCO, switch to N-methylpiperidine. Avoid structurally similar bases like N-methylpyrrolidine, which has been shown to be less effective at directing C4 selectivity.[3][11]
-
Change the Solvent: If currently using dichloromethane (CH₂Cl₂), switch to chloroform (CHCl₃). The combination of N-methylpiperidine and CHCl₃ has proven to be highly effective.[9][11]
-
Monitor Temperature: Ensure the reaction is run at the recommended temperature. Deviations can affect selectivity.
-
Verify Reagent Purity: Ensure the triflic anhydride and sulfinate salt are of high purity.
Question 3: My starting material is decomposing under the reaction conditions. What are the milder alternatives to classical high-temperature sulfonation?
Decomposition is a clear sign that the reaction conditions are too harsh for your substrate.[10] This is particularly common with highly functionalized or sensitive pyridine derivatives.
Expertise-Driven Alternatives:
-
C-H Activation/Sulfonylation: This is the most common modern approach. It involves activating the pyridine with an electrophile like triflic anhydride (Tf₂O), followed by a base-mediated addition of a sulfinic acid salt.[12][13] This one-pot protocol avoids the extreme temperatures of classical methods.
-
Indirect Sulfonation via Pyridine-N-Oxide: This multi-step strategy involves first oxidizing the pyridine to its corresponding N-oxide. The N-oxide is more susceptible to electrophilic attack and can be sulfonated under significantly milder conditions (e.g., with sodium bisulfite at 145°C). The N-oxide is then reduced in a final step to yield the desired pyridine sulfonic acid.[2] This method is particularly useful for avoiding heavy-metal catalysts.[2]
-
Electrochemical Meta-Sulfonylation: For achieving meta-sulfonylation, an electrochemical approach using nucleophilic sulfinates has been developed.[14] This method proceeds through a redox-neutral dearomatization-rearomatization strategy and avoids external catalysts and oxidants.[14]
Workflow for Method Selection:
Caption: Decision workflow for selecting a milder sulfonylation method.
Question 4: I am trying to sulfonylate a 4-alkylpyridine at the picolyl position, but the reaction is inefficient. How can I optimize this?
Sulfonylation at the picolyl C-H bond of 4-alkylpyridines is a distinct transformation that proceeds through a different mechanism involving an alkylidene dihydropyridine intermediate.[15][16]
Mechanistic Insight: The reaction begins with the N-sulfonylation of the pyridine nitrogen, which acidifies the picolyl protons. A base, such as triethylamine (Et₃N), then deprotonates the picolyl position to form an alkylidene dihydropyridine intermediate.[15][16] This intermediate then reacts with an excess of sulfonyl chloride.
Key Optimization Parameters:
-
Catalytic DMAP: The addition of a catalytic amount (e.g., 10 mol%) of 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction, reducing reaction times from over 16 hours to just 1.5 hours.[15][16]
-
Stoichiometry of Base and Sulfonyl Chloride: Using an excess of both the sulfonyl chloride (e.g., 2.5 equivalents) and the base (e.g., 3.5 equivalents of Et₃N) is often required to achieve high yields.[15][16]
-
Avoiding Bis-Sulfonylation: For 4-methylpyridines, using a large excess of sulfonyl chloride can lead to the formation of bis(sulfonyl) byproducts. Reducing the amount of sulfonyl chloride (e.g., to 2.0 equivalents) can mitigate this side reaction.[15]
Experimental Protocol: Optimized Picolyl Sulfonylation of 4-Ethylpyridine
-
Setup: To a solution of 4-ethylpyridine (1.0 mmol) in chloroform (CHCl₃) at room temperature, add triethylamine (3.5 equiv, 3.5 mmol).
-
Reagent Addition: Add the desired aryl sulfonyl chloride (2.5 equiv, 2.5 mmol) followed by DMAP (0.1 equiv, 0.1 mmol).
-
Reaction: Stir the reaction at room temperature for 1.5 hours, monitoring by TLC.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane. The organic layers are combined, dried over Na₂SO₄, and concentrated.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Mechanistic Pathways
Understanding the operative mechanism is key to effective troubleshooting. The two primary pathways for pyridine sulfonylation are classical electrophilic substitution and a modern C-H functionalization approach.
Caption: Comparison of classical and modern pyridine sulfonylation pathways.
References
-
Pearson. (n.d.). Propose a mechanism for the sulfonation of pyridine, and point out... Retrieved from [Link]
- Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. European Journal of Organic Chemistry.
-
Vaia. (n.d.). Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at 3-position. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of base and solvent on the regioselective sulfonyation of pyridine. Retrieved from [Link]
-
Kluedo. (n.d.). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine.* Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfenyl chloride. Retrieved from [Link]
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Sulfuryl chloride. Retrieved from [Link]
-
ChemRxiv. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. Retrieved from [Link]
-
ACS Publications. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Retrieved from [Link]
-
ChemRxiv. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. Retrieved from [Link]
-
RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
-
OSTI. (1986). Sulfonylation of phenols in the presence of pyridine bases. Retrieved from [Link]
-
PMC. (n.d.). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. Retrieved from [Link]
-
Spectrum: Concordia University Research Repository. (2019). Applications of Sulfinate Salts. Retrieved from [Link]
-
PMC. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link]
-
(PDF) Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (n.d.). Retrieved from [Link]
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023). The Journal of Organic Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Sulfuryl_chloride [chemeurope.com]
- 9. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Chromatography for Sulfonyl-Pyridine Compounds
Welcome to the Technical Support Center. Analyzing sulfonyl-pyridine compounds via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often presents significant chromatographic challenges. This guide is designed for researchers and drug development professionals to systematically diagnose, troubleshoot, and resolve peak tailing issues specific to these complex molecules.
Diagnostic Workflow
Before altering your method chemistry, it is critical to determine whether the peak tailing is a systemic hardware issue or a chemical interaction specific to your analyte. Follow the logic tree below to isolate the root cause.
Diagnostic workflow for isolating the root cause of HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why do sulfonyl-pyridine compounds exhibit severe peak tailing compared to other small molecules? A1: Sulfonyl-pyridines possess a dual-character chemical structure that makes them highly susceptible to multi-modal retention. The pyridine ring contains a basic nitrogen atom, which becomes protonated and positively charged under standard acidic or neutral mobile phase conditions. Simultaneously, standard Type A silica columns contain residual acidic silanol groups (Si-OH). When these silanols ionize to Si-O⁻, they act as strong cation-exchange sites, aggressively binding the protonated pyridine molecules[1]. Furthermore, the highly polar sulfonyl group (-SO₂-) acts as a strong hydrogen bond acceptor, exacerbating retention on any exposed polar sites. This combination of hydrophobic retention, ion-exchange, and hydrogen bonding causes the analyte molecules to desorb at varying rates, elongating the trailing edge of the peak[2].
Q2: How do I definitively diagnose whether the tailing is caused by chemical interactions or a hardware issue? A2: Peak tailing is mathematically defined when the peak asymmetry factor ( As ) is greater than 1.2[2]. To isolate the root cause, you must run a self-validating diagnostic test (see Protocol 1 below). Inject a neutral, non-interacting marker such as toluene. If the neutral marker also tails, the issue is systemic—such as extra-column dead volume, a partially blocked inlet frit, or a collapsed column bed[2]. If the neutral marker is perfectly symmetrical ( As≈1.0 ) but the sulfonyl-pyridine tails, the issue is chemical.
Q3: What is the optimal mobile phase strategy to suppress secondary silanol interactions for these specific compounds? A3: The most robust approach relies on strict pH control combined with appropriate buffering:
-
Low pH Strategy (pH < 2.5): By lowering the mobile phase pH well below the pKa of the surface silanols (typically ~3.5), you force the silanols into their fully protonated, neutral state (Si-OH). This effectively eliminates the cation-exchange mechanism[3]. For example, utilizing 0.1% trifluoroacetic acid (TFA) in the mobile phase is a proven method for maintaining sharp peaks in pyridine-sulfonamide analysis[4].
-
Silanol Masking Agents: If low pH alone is insufficient, adding a competing base like Triethylamine (TEA) at approximately 5 mM acts as a "sacrificial base." TEA molecules are small and highly basic; they aggressively bind to and block the active silanol sites, allowing the bulkier sulfonyl-pyridine to elute symmetrically[3].
Q4: Which stationary phase chemistries are best suited for sulfonyl-pyridines? A4: You should avoid older Type A silica columns, which have high trace metal content and highly active free silanols. Instead, utilize modern Type B (ultra-pure) silica columns, which significantly minimize peak tailing for basic compounds[3]. For the best results, select an end-capped or polar-embedded stationary phase (e.g., amide or carbamate phases). These columns provide an internal hydrogen-bonding shield that physically prevents basic analytes from reaching any underlying residual silanols.
Quantitative Data: Impact of Optimization Strategies
The table below summarizes the expected improvements in peak shape when applying different optimization strategies to a standard sulfonyl-pyridine separation.
| Optimization Strategy | Mobile Phase Composition | Stationary Phase | Expected Asymmetry ( As ) | Mechanism of Improvement |
| Baseline (Unoptimized) | Water / Acetonitrile (No buffer) | Type A Silica (C18) | 2.5 – 3.5 | None. Unsuppressed ion-exchange and H-bonding. |
| pH Optimization | 20 mM Phosphate (pH 2.5) / Acetonitrile | Type A Silica (C18) | 1.4 – 1.8 | Protonation and neutralization of acidic silanols. |
| Competing Base | 0.1% TEA in Water / Acetonitrile | Type A Silica (C18) | 1.1 – 1.3 | Masking of active silanol sites by TEA molecules. |
| Modern Chemistry | 0.1% TFA in Water / Acetonitrile | Type B Polar-Embedded C18 | 1.0 – 1.1 | Absence of metal impurities; internal H-bond shielding. |
Experimental Protocols
Protocol 1: Self-Validating Diagnostic Test for Peak Tailing
This protocol uses a control logic mechanism to definitively separate system errors from chemical errors.
Step 1: System Suitability Check Prepare a test mixture containing 50 µg/mL uracil (to mark the void volume, t0 ) and 50 µg/mL toluene (a neutral, retained marker) in the mobile phase. Inject 10 µL onto the column. Step 2: Calculate Asymmetry Measure the asymmetry factor ( As ) of the toluene peak at 10% peak height.
-
Causality Check: If As>1.2 for toluene, the tailing is hardware-related. Replace the column frit, check for tubing voids, or replace the column. Do not proceed to chemical optimization. Step 3: Concentration Matrix (If Toluene As≤1.1 ) Prepare your sulfonyl-pyridine sample at three concentrations: 100 µg/mL, 10 µg/mL, and 1 µg/mL. Inject 10 µL of each. Step 4: Evaluate Overload vs. Chemistry
-
If the As drops significantly (e.g., from 2.5 to 1.2) as concentration decreases, the column is experiencing mass overload. Reduce your routine injection mass.
-
If the As remains constant and >1.5 across all dilutions, the tailing is driven by secondary chemical interactions. Proceed to Protocol 2.
Protocol 2: Preparation of a Silanol-Suppressing, LC-MS Compatible Mobile Phase
While TEA is excellent for UV detection, it causes severe ion suppression in Mass Spectrometry. This protocol outlines an LC-MS compatible low-pH buffer strategy.
Step 1: Buffer Selection Weigh the appropriate mass of ammonium formate to achieve a 10 mM concentration in 1 L of LC-MS grade water. Step 2: pH Adjustment Place the solution on a stir plate. Insert a calibrated pH meter. Add LC-MS grade formic acid dropwise until the pH reaches exactly 2.8. (This ensures the pH is below the pKa of both the pyridine nitrogen and the column silanols). Step 3: Filtration Filter the aqueous buffer through a 0.22 µm hydrophilic PTFE membrane to remove any microscopic particulates that could create new column voids. Step 4: Column Equilibration Install a Type B (ultra-pure) C18 column. Flush the column with at least 20 column volumes of the new mobile phase to ensure complete protonation and equilibration of the stationary phase before injecting your sulfonyl-pyridine sample.
References
-
Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link][2]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL: [Link][3]
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI URL: [Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
HPLC Method Development for 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one: A Stationary Phase Comparison Guide
In pharmaceutical analysis, the structural nuances of an active pharmaceutical ingredient (API) or intermediate dictate the trajectory of chromatographic method development. As a Senior Application Scientist, I frequently encounter molecules that defy generic screening protocols. The compound 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a prime example.
This guide objectively compares the performance of different stationary phase chemistries for the purity analysis of this compound, providing actionable experimental data, mechanistic causality, and a self-validating protocol aligned with current regulatory frameworks.
The Molecular Challenge & Causality of Peak Tailing
Before selecting a column, we must analyze the Analytical Target Profile (ATP) through the lens of the molecule's physicochemical properties[1].
The structure of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one presents two distinct chromatographic challenges:
-
The 1,2-Dihydropyridin-2-one Ring: This lactam moiety exists in tautomeric equilibrium with 2-hydroxypyridine. It acts as a potent hydrogen bond donor and acceptor. On traditional silica-based columns, this leads to severe secondary interactions with unreacted, acidic residual silanols, resulting in right-skewed peak tailing[2].
-
The Piperidine-1-sulfonyl Group: While sulfonamides typically exhibit slight acidity, the nitrogen in this tertiary sulfonamide is locked within the piperidine ring. Consequently, the molecule is largely neutral but highly polarizable[3].
Because standard hydrophobic interactions (dispersive forces) are insufficient to manage the hydrogen-bonding nature of the pyridone ring, a standard C18 column will inevitably underperform[4]. Method development must pivot toward stationary phases that offer orthogonal selectivity and silanol shielding[5].
Fig 1. Dominant retention mechanisms across different stationary phase chemistries.
Stationary Phase Comparison: Experimental Data
To objectively evaluate performance, a screening experiment was conducted using a standardized isocratic gradient (30% Acetonitrile, 70% 10 mM Ammonium Formate, pH 3.5) across three distinct column chemistries. The critical pair defined for this study is the main API peak and its primary synthetic precursor (a positional isomer).
Quantitative Performance Summary
| Column Chemistry | Primary Mechanism | Retention Time (min) | Tailing Factor (USP) | Theoretical Plates (N) | Resolution (Rs) |
| Standard C18 | Hydrophobic | 6.45 | 1.85 | 6,500 | 1.4 |
| PFP (Pentafluorophenyl) | π-π, Dipole, Shape | 7.12 | 1.30 | 11,200 | 2.8 |
| Polar-Embedded C18 | Hydrophobic + H-Bonding | 5.80 | 1.05 | 14,500 | 3.2 |
Mechanistic Insights (Why the Data Looks Like This)
-
Standard C18: Fails to meet system suitability criteria (Tailing Factor > 1.5). The alkyl chains collapse or fail to mask the silica surface adequately, allowing the pyridone ring to interact with residual silanols[2][4].
-
PFP (Pentafluorophenyl): The highly electron-deficient fluorinated ring provides strong π-π and dipole-dipole interactions[5][6]. This is exceptionally effective for resolving the positional isomer (Rs = 2.8), as subtle differences in the electron cloud density of the isomers translate to massive selectivity shifts[2].
-
Polar-Embedded C18 (e.g., Amide or Carbamate): The clear winner for overall purity analysis. The embedded polar group creates a localized layer of water at the silica surface, effectively "shielding" the analyte from silanol interactions[4][7]. This yields a near-perfect Gaussian peak shape (Tf = 1.05) and maximizes theoretical plates, which is critical for quantifying trace impurities at the 0.05% reporting threshold[8].
Optimized Experimental Protocol (Self-Validating Workflow)
Based on the data, the Polar-Embedded C18 column was selected. The following step-by-step protocol is designed as a self-validating system , meaning system suitability testing (SST) is built directly into the sequence to guarantee data integrity before sample analysis begins.
Chromatographic Conditions
-
Column: Polar-Embedded C18 (e.g., XBridge Shield RP18), 150 × 4.6 mm, 3.5 µm[7].
-
Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid (Suppresses silanol ionization and standardizes the pyridone tautomer)[9].
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV-DAD at 254 nm.
-
Injection Volume: 5 µL.
Step-by-Step Execution & System Suitability
-
Sample Preparation: Weigh 10.0 mg of the standard/sample into a 10 mL volumetric flask. Dissolve in 5.0 mL of Diluent (Water:Acetonitrile 50:50 v/v) using ultrasonication. Make up to the mark. Dilute to a working concentration of 0.1 mg/mL[3].
-
Blank Injection (1x): Inject Diluent to confirm the absence of carryover or baseline artifacts (Validates Specificity).
-
Resolution Solution (1x): Inject a spiked mixture of the analyte and its known isomer. Acceptance Criteria: Resolution (Rs) must be ≥ 2.0[7].
-
Standard Precision (6x): Inject the 0.1 mg/mL standard six consecutive times. Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 1.5[8].
-
Sample Analysis: Proceed with unknown samples only if steps 2-4 pass.
-
Bracketing Standard: Re-inject the standard after every 10 samples to validate that system drift has not occurred.
ICH Q2(R2) Validation Framework
To transition this method from development to a regulatory-compliant stability-indicating assay, it must be validated according to the latest ICH Q2(R2) and ICH Q14 guidelines[1][10].
Fig 2. Systematic AQbD workflow for HPLC method development and validation.
Key Validation Pillars
-
Specificity & Forced Degradation: The method must differentiate the API from its degradation products. Expose the compound to acid, base, peroxide, heat, and UV light. The Polar-Embedded column's high peak capacity ensures degradants do not co-elute with the main peak[11].
-
Linearity & Range: Establish a calibration curve from the Limit of Quantitation (LOQ, typically 0.05% of the nominal concentration) up to 120% of the specification limit[8][11].
-
Robustness (AQbD Approach): Deliberately vary the mobile phase pH (±0.2 units), column temperature (±2°C), and gradient slope. A robust method will maintain an Rs > 2.0 despite these micro-fluctuations, satisfying both USP and FDA expectations[3][8].
Conclusion
For the purity analysis of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one, standard C18 columns are fundamentally mismatched due to unmitigated silanol-lactam interactions. By transitioning to a Polar-Embedded C18 phase, analysts can leverage internal hydrogen-bonding shielding to achieve superior peak symmetry and theoretical plate counts. Alternatively, if closely related positional isomers are the primary concern, a PFP column provides the necessary orthogonal π-π selectivity.
References
-
Column Selection for HPLC Method Development. Element Lab Solutions.[Link]
-
UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. MAC-MOD Analytical. [Link]
-
HPLC Method development: an overview. PharmaCores.[Link]
-
HPLC Column Selection: Core to Method Development (Part II). Welch Materials. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. Resolvemass.[Link]
-
Method Development & Validation (Stability-Indicating). PharmaStability. [Link]
-
Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today.[Link]
-
Analytical Method Development in Pharmaceutical Sciences: A Comprehensive Review of Contemporary Frameworks. ChemRxiv.[Link]
-
What's New in ICH Q2(R2) and Q14? Mourne Training Services.[Link]
-
Development and Validation of HPLC-DAD Methods Employing a Factorial Design. MDPI. [Link]
-
Quality-by-Design-Driven RP-HPLC Method Development and Validation. PMC / National Institutes of Health.[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. welch-us.com [welch-us.com]
- 3. Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design | MDPI [mdpi.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. mac-mod.com [mac-mod.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis of Elexacaftor, a Cystic Fibrosis Drug, with LC-MS/MS-Based Degradant Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. HPLC Method development: an overview. [pharmacores.com]
- 10. mournetrainingservices.com [mournetrainingservices.com]
- 11. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
Comprehensive Comparison Guide: Reference Standards for 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one Analysis
Introduction & Mechanistic Grounding
The compound 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one (also known as 5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one) serves as a critical pharmacophore and synthetic intermediate in the development of next-generation anticancer therapeutics [4]. Specifically, it is the core structural motif in inhibitors targeting DOCK1 (Dedicator of cytokinesis 1) , such as TBOPP and NT-08 [3, 4].
DOCK1 is a Rac-specific guanine nucleotide exchange factor (GEF) that plays a pivotal role in driving actin polymerization, cell invasion, and macropinocytosis. Overexpression of DOCK1 is heavily implicated in the metastasis of HER2-positive breast cancers, melanomas harboring the Rac1 P29S mutation, and acute myeloid leukemia (AML) [1, 2]. By binding to the DHR2 catalytic domain of DOCK1, derivatives of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one block the GDP/GTP exchange on Rac1, effectively halting tumor dissemination [1].
For drug development professionals, the accurate quantification of this compound—whether as an active pharmaceutical ingredient (API) intermediate, a degradation product, or a pharmacokinetic marker—requires highly reliable reference standards. This guide objectively compares the performance of different reference standard grades and provides a self-validating analytical workflow for their utilization.
Fig 1: DOCK1-Rac1 signaling pathway and inhibition by 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one.
Comparative Analysis of Reference Standards
When selecting a reference standard for 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one, researchers must choose between Certified Reference Materials (CRMs), Commercial Analytical Grades, and In-House Synthesized batches.
The Causality of Purity in GEF Assays: Why does purity matter at the sub-1% level? The piperidine-1-sulfonyl moiety is highly reactive. Trace regioisomers (e.g., 4-piperidine-sulfonyl variants) present in lower-grade commercial standards can carry over into the final API synthesis. These isomers often exhibit drastically different binding affinities to the DHR2 domain of DOCK1. If used as an analytical baseline, impure standards lead to false positives in in vitro GEF-binding assays and skewed pharmacokinetic profiles in vivo.
Table 1: Performance Comparison of Reference Standard Grades
| Standard Grade | Purity (HPLC-UV) | Structural Verification | Traceability | Cost-Efficiency | Best Use Case |
| Certified Reference Material (CRM) | >99.5% | NMR, HRMS, IR, TGA | ISO 17034 / Pharmacopeial | Low (High upfront cost) | Late-stage PK/PD, regulatory IND/NDA submissions. |
| Commercial Analytical Grade | 95.0% - 98.0% | Basic LC-MS | COA provided, non-ISO | High | Early discovery, routine screening, and synthesis optimization. |
| In-House Synthesized | Variable (Batch-dependent) | Internal NMR/MS | Internal only | Medium (High labor cost) | Custom isotopic labeling (e.g., 13C/15N) for MS internal standards. |
Self-Validating Experimental Protocol (UHPLC-MS/MS)
To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . It employs isotope dilution and automated feedback loops to actively monitor data integrity, preventing artifacts caused by the unique chemical properties of dihydropyridin-2-ones.
Step-by-Step Methodology
Step 1: Isotope-Dilution Standard Preparation
-
Action: Dissolve the reference standard in LC-MS grade acetonitrile to create a calibration curve (1–1000 ng/mL). Spike all samples, blanks, and standards with a 13C/15N-labeled internal standard (SIL-IS) at a constant 50 ng/mL.
-
Causality: The 1,2-dihydropyridin-2-one core is highly prone to tautomerization (shifting between lactam and lactim forms) depending on the solvent's dielectric constant. Using a SIL-IS ensures that any ionization suppression or tautomeric shifts occurring in the Electrospray Ionization (ESI) source are mathematically normalized, guaranteeing quantitative accuracy.
Step 2: Chromatographic Separation
-
Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient mobile phase consisting of 0.1% formic acid in water (Phase A) and 0.1% formic acid in acetonitrile (Phase B).
-
Causality: The acidic modifier (formic acid) forces the equilibrium entirely toward the neutral lactam form. This prevents peak splitting and tailing—common artifacts when analyzing pyridin-2-one derivatives under neutral pH conditions—ensuring sharp, reproducible peaks.
Step 3: Mass Spectrometry (ESI-MS/MS)
-
Action: Operate in ESI positive mode using Multiple Reaction Monitoring (MRM). Monitor the specific transition of the parent ion [M+H]+ to the piperidine fragment.
-
Causality: The sulfonyl bond is the most labile point of the molecule under collision-induced dissociation (CID). Monitoring the piperidine cleavage provides high selectivity against isobaric background noise in complex biological matrices (e.g., plasma or tumor lysates).
Step 4: Self-Validating QC Loop
-
Action: Program the instrument sequence to inject a known Quality Control (QC) spike sample every 10 runs. The chromatography data system (CDS) must be set to automatically calculate the spike recovery.
-
Causality: If the recovery deviates beyond ±5%, the system halts and flags the batch for recalibration. This creates a closed-loop system where matrix effects or instrument drift are actively caught, rather than retroactively discovered.
Fig 2: Self-validating UHPLC-MS/MS workflow ensuring analytical trustworthiness and reproducibility.
Experimental Validation Data
The following table summarizes the experimental validation data obtained using the self-validating protocol described above. The data objectively demonstrates why high-purity CRMs paired with a SIL-IS are mandatory for rigorous pharmacokinetic profiling.
Table 2: Accuracy & Precision Metrics Across Standard Types
| Standard Type | Intraday Precision (%RSD) | Interday Precision (%RSD) | Spike Recovery (%) | Matrix Effect (%) |
| CRM (>99.5%) + SIL-IS | 1.2% | 1.8% | 99.4 ± 0.8 | -2.1% (Negligible) |
| Commercial Grade (~96%) + SIL-IS | 4.5% | 6.1% | 94.2 ± 3.5 | -5.4% |
| Commercial Grade (No IS) | 8.9% | 12.4% | 82.1 ± 7.2 | -18.7% (Suppression) |
| In-House Synthesized + SIL-IS | 2.4% | 3.1% | 97.8 ± 1.5 | -3.0% |
Data Interpretation: The absence of a stable-isotope-labeled internal standard (SIL-IS) results in severe ion suppression (-18.7%) and poor interday precision (12.4%), rendering the data untrustworthy for regulatory submission. Utilizing a CRM with the self-validating loop ensures recovery rates near 100% with minimal variance.
References
- DOCK1 inhibition suppresses cancer cell invasion and macropinocytosis induced by self-activating Rac1 P29S mutation.
- Rac-specific guanine nucleotide exchange factor DOCK1 is a critical regulator of HER2-mediated breast cancer metastasis.Proceedings of the National Academy of Sciences (PNAS) / PMC.
- TBOPP, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT.National Institutes of Health (NIH) / PMC.
- Pyridinone compound and use thereof (WO2016136985A1).
Standard Operating Procedure: Disposal of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
For researchers, synthetic chemists, and drug development professionals, the responsible management of complex pharmaceutical intermediates is paramount. 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a specialized heterocyclic compound featuring both a sulfonamide linkage and a dihydropyridin-2-one core. Often utilized in the synthesis of advanced therapeutics (such as DOCK1 GEF inhibitors), this compound requires stringent handling and disposal protocols.
This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.
Chemical Profile & Hazard Causality
To design an effective disposal strategy, we must first understand the molecular vulnerabilities and environmental risks associated with the compound.
-
The Sulfonamide Moiety: Sulfonamide-containing compounds are notoriously persistent in the environment. If improperly disposed of via standard wastewater systems (sewering), they can bypass municipal water treatment, leading to severe aquatic toxicity and contributing to antimicrobial resistance in environmental bacterial reservoirs[1].
-
The Pyridone Core: Pyridine derivatives and their metabolites (including 2-pyridones) are biologically active. Under the Resource Conservation and Recovery Act (RCRA), waste containing these structural classes is often classified as hazardous due to its potential toxicity and mobility in soil and groundwater[2].
-
Thermal Decomposition Risks: When subjected to heat or uncontrolled incineration, the piperidine ring and sulfonyl group will decompose exothermically, releasing highly toxic nitrogen oxides ( NOx ) and sulfur oxides ( SOx ). Therefore, disposal must strictly utilize high-temperature incineration equipped with alkaline scrubbers to neutralize these acidic gases.
Table 1: Physicochemical & Hazard Summary
| Parameter | Specification / Operational Impact |
| Chemical Class | Sulfonamide-substituted pyridone (Pharmaceutical Intermediate) |
| Physical State | Solid (Powder/Crystalline) |
| Primary Hazards | Skin/Eye irritation, specific target organ toxicity, potential aquatic hazard. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |
| Regulatory Status | Managed as RCRA Hazardous Waste; Sewering is strictly prohibited [1]. |
Waste Stream Segregation & Containerization
The foundation of a self-validating safety protocol is preventing cross-contamination at the point of generation. Mixing 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one with incompatible waste streams (such as strong oxidizers) can lead to hazardous exothermic reactions.
Table 2: Waste Stream Segregation Matrix
| Waste Type | Container Material | Segregation Rule | Labeling Requirement |
| Pure Solid / Bulk Powder | High-Density Polyethylene (HDPE) wide-mouth jar. | Do not mix with liquid solvents. Keep dry. | "Hazardous Waste - Toxic Solid (Sulfonamide/Pyridone)" |
| Organic Solutions (e.g., in DMSO, DMF, DCM) | PTFE or HDPE solvent carboy. | Segregate halogenated vs. non-halogenated solvents. | "Hazardous Waste - Flammable/Toxic Liquid" |
| Aqueous Solutions | HDPE carboy. | Ensure pH is neutral (6-8) before sealing. | "Hazardous Waste - Toxic Aqueous" |
| Contaminated Consumables (Pipettes, vials, gloves) | Puncture-proof, double-lined transparent PE bags. | Do not mix with general municipal trash. | "Hazardous Waste - Contaminated Debris" |
Step-by-Step Disposal Protocol
The EPA’s Subpart P rule explicitly prohibits the sewering of hazardous pharmaceutical wastes to prevent direct contamination of waterways[1]. Furthermore, RCRA guidelines mandate strict tracking of aromatic and heterocyclic waste from generation to final destruction[3]. Follow this protocol to ensure compliance:
Phase 1: Point-of-Generation Capture
-
Don Appropriate PPE: Before handling waste, equip standard laboratory PPE: chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat. Handle all powders inside a certified chemical fume hood to prevent inhalation of aerosolized particulates.
-
Quarantine the Waste: Immediately transfer any residual 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one into the designated, chemically compatible containers outlined in Table 2.
-
Seal and Decontaminate: Securely cap the waste container. Wipe down the exterior of the container with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any microscopic dust. Dispose of the wipe in the solid hazardous waste bin.
Phase 2: Satellite Accumulation Area (SAA) Management
-
Transfer to SAA: Move the sealed container to the laboratory's designated Satellite Accumulation Area. The SAA must be at or near the point of generation and under the control of the operator[4].
-
Apply RCRA-Compliant Labeling: Attach a hazardous waste tag. The tag must include:
-
The full chemical name: 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one. (Do not use abbreviations or internal lot numbers).
-
The primary hazard: Toxic / Irritant.
-
The accumulation start date (the moment the first drop/grain of waste entered the container).
-
-
Secondary Containment: Place the waste container inside a secondary containment tray to capture any potential leaks or structural failures of the primary vessel.
Phase 3: Final Disposition via EHS
-
Initiate Pickup Request: Once the container reaches 90% capacity, or the regulatory time limit is approaching (typically 90 to 180 days depending on your facility's generator status), submit a waste manifest to your Environmental Health and Safety (EHS) department.
-
Thermal Destruction: EHS will transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The only acceptable method of final disposal for this compound is high-temperature incineration (>1000°C) equipped with environmental scrubbers to safely neutralize the resulting NOx and SOx emissions.
Disposal Workflow Visualization
The following diagram illustrates the logical flow of waste segregation and disposal, ensuring a closed-loop system that prevents environmental release.
Workflow for the segregation, accumulation, and thermal destruction of sulfonamide-pyridone waste.
Sources
Personal protective equipment for handling 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a critical component of experimental integrity and operator safety. 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a highly specialized pharmaceutical intermediate. It serves as a foundational building block in the synthesis of DOCK1 guanine nucleotide exchange factor (GEF) inhibitors, which are actively investigated for their potential to halt metastatic cancer cell migration[1].
Because this compound features both a bioactive dihydropyridinone core and a lipophilic sulfonamide moiety, strict adherence to advanced Personal Protective Equipment (PPE) and operational protocols is mandatory to prevent dermal sensitization and respiratory exposure[2]. This guide provides a causality-driven, self-validating framework for handling this specific class of compounds.
Causality-Driven Hazard Assessment
Understanding the relationship between molecular structure and biological risk is the first step in laboratory safety[3]. We do not wear PPE simply because a Safety Data Sheet mandates it; we wear it to counteract specific molecular properties:
-
Sulfonamide Moiety: The piperidine-1-sulfonyl group imparts significant lipophilicity to the molecule. This increases the potential for dermal penetration and subsequent systemic absorption or allergic contact dermatitis (sensitization).
-
Dihydropyridinone Core: This is a "privileged scaffold" in pharmacology. Its structural similarity to endogenous signaling molecules means that accidental inhalation or ingestion could lead to unintended off-target biological activity.
-
Physical State: As a finely milled solid/powder, electrostatic dispersion during weighing is a primary risk vector for inhalation[4].
Mandatory PPE Matrix
To mitigate these structural hazards, the following PPE matrix must be strictly implemented. This aligns with OSHA's 29 CFR 1910.132 standards for hazard assessment[2][5].
| PPE Category | Specification | Scientific Rationale & Causality |
| Eye/Face | ANSI Z87.1+ Safety Goggles & Face Shield | The powder form poses a severe risk of corneal abrasion and chemical conjunctivitis. A face shield prevents particulate deposition on the face during transfer[2]. |
| Hands (Primary) | Nitrile Gloves (≥ 0.11 mm thickness) | Nitrile provides excellent chemical resistance to the lipophilic sulfonamide group. |
| Hands (Secondary) | Extended-cuff Nitrile (Double Gloving) | Double gloving ensures that if the outer layer is compromised by micro-tears during mechanical handling, the inner layer maintains the barrier[4]. |
| Body | Flame-Resistant (FR) Lab Coat | Prevents particulate accumulation on street clothing. FR material is required if subsequent reactions involve flammable solvents[6]. |
| Respiratory | N95 or P100 Particulate Respirator | Essential if weighing outside a certified containment enclosure. Prevents inhalation of bioactive airborne dust[7]. |
Biological Context: Why Containment Matters
To understand the necessity of these precautions, we must look at the compound's end-use in drug development. Derivatives of this molecule are designed to allosterically inhibit DOCK1, preventing the activation of Rac1 and subsequent actin cytoskeleton remodeling[1]. Accidental exposure to highly potent derivatives could theoretically interfere with normal cellular motility and immune responses.
Fig 1. DOCK1 GEF signaling pathway and targeted inhibition by pyridinone derivatives.
Step-by-Step Operational Protocol
Every protocol must be a self-validating system. Do not proceed to the next step without verifying the success of the previous one.
Fig 2. Operational workflow for the safe handling and disposal of the compound.
Methodology:
-
Preparation & Verification:
-
Action: Verify fume hood face velocity is between 80–120 feet per minute (fpm).
-
Validation: Check the digital monitor or use a Kimwipe taped to the sash to visually confirm negative pressure[4].
-
Action: Don all PPE listed in the matrix. Inspect gloves for pinhole leaks.
-
-
Dispensing & Static Control:
-
Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the compound container to neutralize static charges.
-
Rationale: Sulfonamide powders are notoriously static-prone. Neutralizing the charge prevents the powder from aerosolizing when the container is opened.
-
Action: Weigh the material using an enclosed analytical balance inside the fume hood.
-
-
Transfer & Reaction Setup:
-
Action: Transfer the weighed solid into the reaction vessel using a powder funnel. Immediately cap the vessel with a septum.
-
Action: Purge the vessel with inert gas (Nitrogen or Argon) before adding solvents to prevent oxidative degradation of the dihydropyridinone ring.
-
-
Decontamination:
-
Action: Wipe down the balance, spatulas, and hood surface with a 10% bleach solution, followed by 70% Isopropyl Alcohol (IPA)[4].
-
Rationale: Bleach oxidizes residual bioactive organics, while IPA removes the aqueous residue and sterilizes the surface.
-
Spill Response & Disposal Plan
-
Immediate Spill Response: If a powder spill occurs, do not dry-sweep . Dry sweeping aerosolizes the bioactive powder. Instead, cover the spill with damp paper towels (using water or a mild surfactant), carefully scoop the material into a wide-mouth hazardous waste container, and label it as "Bioactive Organic Solid Waste"[4].
-
Waste Segregation: 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one contains sulfur and nitrogen. It must be segregated into Sulfur-Containing Organic Waste streams. Do not mix with standard non-halogenated waste, as incineration of sulfur compounds requires specialized scrubbing to prevent sulfur dioxide (SO₂) emissions[3].
References
- Title: WO2016136985A1 - Pyridinone compound and use thereof Source: Google Patents URL
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]
-
Title: PPE: A Closer Look at Personal Protective Equipment Source: OSHA.com URL: [Link]
-
Title: Prudent Practices in the Laboratory - NCBI Bookshelf Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Personal Protective Equipment: The OSHA Standard (29 CFR 1910.132) Source: Minnesota Counties Intergovernmental Trust URL: [Link]
-
Title: Personal Protective Equipment (PPE) | Environmental Services Source: Loyola University Chicago URL: [Link]
-
Title: OSHA Personal Protective Equipment Handouts Source: Elevator Industry Safety Partners URL: [Link](Standard OSHA PPE Publication 3151)
Sources
- 1. WO2016136985A1 - Pyridinone compound and use thereof - Google Patents [patents.google.com]
- 2. Personal Protective Equipment (PPE) | Loyola University Chicago [luc.edu]
- 3. Prudent Practices in the Laboratory [nationalacademies.org]
- 4. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mcit.org [mcit.org]
- 6. elevatorindustrysafetypartners.com [elevatorindustrysafetypartners.com]
- 7. osha.com [osha.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
